Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQJBZGMIYZGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate CAS number
An In-Depth Technical Guide to Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
CAS Number: 1363383-33-8
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in modern medicinal chemistry. Its sterically hindered, yet reactive, bromomethyl group, combined with the synthetically versatile N-Boc protected piperidine scaffold, makes it a valuable intermediate for the synthesis of complex molecules in drug discovery. The 4,4-disubstituted piperidine motif is of particular interest as it can impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity, to drug candidates.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, along with essential safety and handling protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1363383-33-8 |
| Molecular Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.21 g/mol |
| Appearance | Predicted to be a white to off-white solid or oil |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and THF |
Synthesis and Purification
The synthesis of this compound is most logically achieved through a two-step process, starting with the synthesis of the corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, followed by bromination.
Part 1: Synthesis of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
The synthesis of the alcohol precursor can be approached in several ways, with a common method involving the reduction of a corresponding ester.
Experimental Protocol:
-
Esterification: Begin with a suitable starting material such as 4-methylpiperidine-4-carboxylic acid. Protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM). The resulting N-Boc protected carboxylic acid is then esterified, for example, using methanol under acidic conditions (e.g., with sulfuric acid) to yield methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.
-
Reduction: The purified ester is then reduced to the primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction is carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reduced temperature (e.g., 0 °C to room temperature).[2]
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Bromination of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis. For a sterically hindered primary alcohol, reagents that proceed via an SN2 mechanism are generally preferred.
Experimental Protocol:
-
Reaction Setup: The alcohol precursor is dissolved in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: A suitable brominating agent is added. Common choices for this transformation include phosphorus tribromide (PBr₃) or an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3]
-
Using PBr₃: PBr₃ is added dropwise to the cooled solution (typically 0 °C) of the alcohol. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Using CBr₄ and PPh₃: Triphenylphosphine is added to the solution of the alcohol and carbon tetrabromide in a solvent like DCM. The reaction is typically stirred at room temperature.
-
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group, the bromomethyl group, and the tert-butyl group of the Boc protecting group.
-
δ ~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ ~1.00 ppm (s, 3H): A singlet for the three protons of the methyl group at the 4-position.
-
δ ~3.40 ppm (s, 2H): A singlet for the two protons of the bromomethyl group.
-
δ ~1.5-1.8 ppm (m) and ~3.0-3.6 ppm (m): A series of multiplets corresponding to the methylene protons of the piperidine ring. The protons closer to the nitrogen atom will be shifted further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
δ ~154 ppm: The carbonyl carbon of the Boc group.
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
Piperidine Ring Carbons: Signals for the piperidine ring carbons are expected in the range of δ 30-50 ppm. The carbon bearing the methyl and bromomethyl groups (C4) will be a quaternary carbon.
-
C4-CH₃: The methyl carbon at the 4-position.
-
C4-CH₂Br: The bromomethyl carbon.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[4]
-
[M+H]⁺: m/z 292.09 and 294.09
Fragmentation in MS/MS would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1690 cm⁻¹: A strong absorption band for the C=O stretching of the carbamate in the Boc group.
-
~1160 cm⁻¹: C-N stretching vibration.
-
~650 cm⁻¹: C-Br stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, often used to improve the pharmacological properties of drug candidates.[1] this compound serves as a valuable building block for introducing this moiety into larger molecules.
The bromomethyl group is a versatile handle for a variety of chemical transformations, including:
-
Nucleophilic Substitution: The bromide can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and azides, to introduce diverse functional groups. For example, reaction with a primary amine would lead to a secondary amine, which could be a key pharmacophore or a point for further derivatization.
-
Synthesis of Amines: Following substitution with azide, the resulting azidomethyl group can be reduced to an aminomethyl group, providing a primary amine with a one-carbon extension from the piperidine ring.
-
Carbon-Carbon Bond Formation: The bromomethyl group can participate in reactions to form new carbon-carbon bonds, for instance, through reaction with organometallic reagents or in alkylation reactions of enolates.
The presence of the methyl group at the 4-position can provide steric bulk, which may influence the binding of the final molecule to its biological target and can also block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
Caption: Potential applications of this compound in medicinal chemistry.
Safety and Handling
This compound should be handled with care by trained personnel in a well-ventilated laboratory. As an alkylating agent, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Avoid generating dust or aerosols.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique structural features allow for the introduction of the 4,4-disubstituted piperidine motif, which can confer beneficial properties to drug candidates. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a comprehensive overview of its synthesis, expected analytical characteristics, potential applications, and essential safety protocols based on established chemical principles and data from analogous structures. Researchers and scientists in the field of drug development can utilize this information to effectively incorporate this promising intermediate into their synthetic strategies.
References
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PubChem Compound Summary for CID 72207949, this compound. Available from: [Link]
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High-Purity N-Methyl-4-Piperidinemethanol: Synthesis, Applications, and Sourcing Guide. Available from: [Link]
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CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available from: [Link]
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
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Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available from: [Link]
- ACS Publications. Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. J. Med. Chem.2005, 48 (1), 131–142.
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PubChem Compound Summary for CID 11210451, Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Available from: [Link]
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physical and chemical properties of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. This key building block is of significant interest in medicinal chemistry and drug discovery due to its versatile reactivity and incorporation into a variety of complex molecular scaffolds. This document will detail its structural features, physicochemical characteristics, synthesis, and reactivity, as well as its applications in the development of novel therapeutics. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Introduction
This compound, also known by its synonym N-Boc-4-bromomethyl-4-methylpiperidine, is a heterocyclic organic compound that has emerged as a valuable intermediate in synthetic organic chemistry. The presence of a Boc-protected piperidine ring, a quaternary center, and a reactive bromomethyl group makes it a trifunctional scaffold amenable to a wide range of chemical transformations. This unique combination of features allows for the strategic introduction of the 4,4-disubstituted piperidine motif into target molecules, a structural element frequently found in biologically active compounds. The strategic placement of the methyl and bromomethyl groups at the C4 position offers steric hindrance and conformational rigidity, which can be exploited by medicinal chemists to fine-tune the pharmacological profile of drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1363383-33-8 | [1] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [1] |
| Molecular Weight | 292.217 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | No experimental data available | - |
| Purity | Typically ≥97% | [2] |
Spectral Characterization
While specific experimental spectra for this compound were not found in the available literature, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), the methyl group at the C4 position (a singlet), and the bromomethyl protons (a singlet).
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbons of the tert-butyl group, the carbons of the piperidine ring, the C4 methyl group, and the bromomethyl carbon.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group and bromine.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to this compound can be adapted from procedures for analogous compounds. A common strategy involves the functionalization of a pre-formed piperidine ring. For instance, a synthetic pathway could start from a suitable 4-substituted piperidine derivative, followed by the introduction of the methyl and bromomethyl groups.
A related synthesis for a fluorinated analog, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, has been reported.[3] This suggests a potential route starting from a 4-methylene piperidine derivative, which could undergo a bromo-methylation reaction.
Conceptual Synthetic Workflow:
Caption: A potential synthetic pathway to the target compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.
Key Reactions:
-
Nucleophilic Substitution: The bromide is a good leaving group, readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse functional groups at the 4-position of the piperidine ring.
-
Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for further functionalization.
Reaction Scheme with Nucleophiles:
Caption: General scheme of nucleophilic substitution.
Applications in Drug Discovery and Medicinal Chemistry
The 4,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of this compound allows for the synthesis of novel analogs with potentially improved pharmacological properties.
The rigid and sterically defined nature of the 4,4-disubstituted piperidine core can influence ligand-receptor interactions, improving binding affinity and selectivity. The ability to introduce a wide variety of substituents via the bromomethyl handle provides a powerful tool for structure-activity relationship (SAR) studies. While specific examples of its direct use in patented drug molecules are not prevalent in the searched literature, its utility as a versatile building block for creating libraries of compounds for high-throughput screening is evident.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
Hazard Statement Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Statement Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features and reactivity profile allow for the efficient construction of complex molecules containing the 4,4-disubstituted piperidine moiety. While there is a need for more comprehensive experimental data on its physical properties and spectral characteristics, its potential for application in drug discovery is significant. Researchers and scientists are encouraged to explore the use of this compound in their synthetic endeavors to create novel chemical entities with therapeutic potential.
References
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The Enduring Scaffold: A Technical Guide to Substituted Piperidine Building Blocks in Modern Drug Discovery
Abstract
The piperidine ring, a simple six-membered saturated heterocycle, stands as one of the most significant and ubiquitous building blocks in the landscape of medicinal chemistry.[1][2] Its prevalence in over seventy commercially successful drugs is a testament to its remarkable utility as a "privileged scaffold."[3][4] This technical guide provides an in-depth exploration of substituted piperidine building blocks for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of compounds, this document delves into the causality behind synthetic choices, the critical importance of stereochemistry, and the practical application of these versatile scaffolds in the creation of novel therapeutics. We will traverse the core synthetic strategies, from classical cyclization reactions to modern catalytic asymmetric methods, and examine the conformational intricacies that dictate biological activity. This guide is designed to be a functional resource, equipping the reader with both the foundational knowledge and the field-proven insights necessary to effectively harness the power of the piperidine scaffold in their drug discovery endeavors.
The Piperidine Motif: A Pillar of Medicinal Chemistry
The piperidine nucleus is a cornerstone in the design of a vast array of therapeutic agents.[2][5] Its enduring popularity can be attributed to a confluence of favorable physicochemical and structural properties. The presence of a basic nitrogen atom allows for the formation of salts, enhancing aqueous solubility and providing a key interaction point for biological targets through hydrogen bonding.[6] Furthermore, the piperidine ring's three-dimensional structure provides a rigid framework that can be strategically functionalized to orient substituents in precise spatial arrangements, which is crucial for optimizing interactions with enzyme active sites and receptors.[7]
The piperidine scaffold is a recurring motif in numerous classes of pharmaceuticals, including antipsychotics, analgesics, antihistamines, and anticancer agents.[4][8][9] Its metabolic stability, while influenced by substitution patterns, is generally favorable, contributing to desirable pharmacokinetic profiles in many drug candidates.[3][6]
Strategic Synthesis of the Piperidine Core
The construction of the piperidine ring is a well-established field of organic synthesis, with a diverse arsenal of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.
Classical Approaches: Ring-Forming Reactions
Historically, the synthesis of piperidines has relied on robust cyclization strategies. These methods, while sometimes lacking in stereocontrol, remain valuable for their simplicity and scalability. Key classical approaches include:
-
Intramolecular Cyclization: A common strategy involves the cyclization of linear precursors containing both the nitrogen atom and the requisite carbon chain. This can be achieved through various reactions, such as the aza-Michael reaction.[2]
-
Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and widely used method for accessing the corresponding piperidines.[2][10] This approach is particularly useful when the desired substituents are already present on the aromatic precursor. A variety of catalysts, including ruthenium, rhodium, and nickel, have been developed for this transformation, with some offering high levels of diastereoselectivity.[10]
Modern Methodologies: Precision and Asymmetry
Contemporary drug discovery demands precise control over the three-dimensional structure of molecules. Consequently, modern synthetic methods for piperidines are heavily focused on achieving high levels of stereoselectivity.
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure piperidines.[11][12] Catalytic asymmetric approaches, such as the [4+2] annulation of imines with allenes, provide access to a wide range of functionalized piperidines with excellent stereocontrol.[11][12] Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also emerged as a powerful tool for constructing polysubstituted piperidines.[13]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of assembling complex piperidine structures in a single step from three or more starting materials.[14][15] These reactions are prized for their operational simplicity and atom economy, making them attractive for the rapid generation of compound libraries for high-throughput screening.[15]
-
Dearomative Functionalization: A more recent strategy involves the stepwise dearomative functionalization of pyridines, allowing for the controlled introduction of multiple substituents onto the piperidine ring.[16] This approach offers a high degree of flexibility in accessing complex substitution patterns.[16]
Functionalization and Elaboration of the Piperidine Scaffold
Once the piperidine core is assembled, further functionalization is often necessary to fine-tune the molecule's properties. The reactivity of the piperidine ring allows for a variety of transformations at both the nitrogen and carbon atoms.
-
N-Functionalization: The piperidine nitrogen is a versatile handle for introducing a wide range of substituents. N-acylation, N-alkylation, and N-arylation are common transformations that can modulate the basicity, lipophilicity, and biological activity of the molecule.
-
C-H Functionalization: Direct C-H functionalization of the piperidine ring has emerged as a powerful strategy for introducing substituents at specific positions.[17] Rhodium-catalyzed C-H insertion reactions, for example, have been used to synthesize positional analogues of methylphenidate with high regio- and stereoselectivity.[17]
The Role of Substituted Piperidines in Drug Discovery: Case Studies
The impact of the piperidine scaffold on drug discovery is best illustrated through examples of successful therapeutic agents.
| Drug (Brand Name) | Therapeutic Area | Key Piperidine Feature |
| Donepezil (Aricept) | Alzheimer's Disease | The N-benzylpiperidine moiety is crucial for binding to acetylcholinesterase.[2] |
| Fentanyl (Sublimaze) | Analgesia | The 4-anilidopiperidine core is a classic opioid pharmacophore.[18] |
| Ritalin (Methylphenidate) | ADHD | The 2-substituted piperidine structure is essential for its activity as a norepinephrine-dopamine reuptake inhibitor.[17] |
| Niraparib (Zejula) | Oncology | This PARP inhibitor features a 3-substituted piperidine that plays a key role in its mechanism of action.[19] |
| Haloperidol (Haldol) | Antipsychotic | A classic example of a butyrophenone antipsychotic with a 4-substituted piperidine. |
These examples highlight the versatility of the piperidine scaffold and its ability to be tailored for a wide range of biological targets.
Conformational Analysis: The Key to Biological Activity
The three-dimensional conformation of a substituted piperidine is a critical determinant of its biological activity. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain.[20] The orientation of substituents (axial vs. equatorial) can have a profound impact on how the molecule interacts with its biological target.
The introduction of substituents can influence the conformational equilibrium. For instance, bulky groups generally prefer to occupy the equatorial position to avoid 1,3-diaxial interactions.[21] The nature of the substituent on the nitrogen atom can also play a significant role; for example, an N-Boc group can induce an axial preference for an adjacent substituent at the 2-position.[21][22]
Molecular mechanics calculations and spectroscopic techniques, particularly NMR, are essential tools for studying the conformational preferences of substituted piperidines.[23]
Spectroscopic Characterization of Piperidine Derivatives
The unambiguous characterization of substituted piperidines is crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of piperidine derivatives.[24][25] Coupling constants in ¹H NMR can provide valuable information about the relative orientation of protons and, by extension, the conformation of the ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch in secondary piperidines and the C=O stretch in piperidinones.[24][26]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[24][27]
Key Experimental Protocols
General Procedure for the Synthesis of 2,6-Disubstituted Piperidin-4-ones via Mannich Reaction
This protocol describes a classical one-pot, three-component condensation reaction.[24]
-
To a solution of an appropriate ketone (1.0 eq.) and an aromatic aldehyde (2.0 eq.) in ethanol, add ammonium acetate (1.5 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,6-disubstituted piperidin-4-one.
One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
This method provides a route to N-substituted piperidines.[15]
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary halogenated amide (1.0 eq.) in anhydrous dichloromethane.
-
Add 2-fluoropyridine (1.2 eq.) to the solution.
-
Cool the mixture to -78 °C.
-
Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise and stir for 30 minutes.
-
Add methanol followed by sodium borohydride (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Bioisosteric Replacements for the Piperidine Ring
While the piperidine ring is highly effective, in some instances, it may be necessary to explore bioisosteric replacements to modulate physicochemical properties, improve metabolic stability, or explore new chemical space.[28] Common bioisosteres for the piperidine ring include:
-
Pyrrolidine: A five-membered saturated heterocycle that offers a different conformational profile.[6]
-
Morpholine: Introduces a polar oxygen atom, which can enhance solubility and reduce the pKa of the nitrogen.[28]
-
Spirocyclic systems: Azaspiro[3.3]heptanes have been identified as promising piperidine bioisosteres that can offer novel vectors for substitution.[28][29]
Future Perspectives and Challenges
The field of piperidine synthesis and application continues to evolve. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods. The exploration of novel bioisosteric replacements and the application of computational methods to predict the conformational behavior and biological activity of substituted piperidines will also be key areas of investigation. A significant challenge remains in the development of general and practical methods for the site-selective functionalization of all positions of the piperidine ring.
Conclusion
The substituted piperidine building block is a testament to the power of a well-chosen scaffold in drug discovery. Its combination of desirable physicochemical properties, synthetic tractability, and conformational versatility has solidified its place in the medicinal chemist's toolbox. A deep understanding of the principles outlined in this guide—from the nuances of stereoselective synthesis to the critical role of conformational analysis—is essential for leveraging the full potential of this enduring and impactful structural motif in the quest for new and improved medicines.
Visualizations
Caption: Key synthetic approaches to substituted piperidines.
Caption: Conformational landscape of a substituted piperidine.
References
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A Comprehensive Spectroscopic Guide to Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate: An In-depth Technical Analysis for Researchers
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands rigorous structural elucidation to ensure its purity and identity. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles that govern the experimental observations.
Introduction: The Structural Significance of a Versatile Building Block
This compound is a bifunctional molecule featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl group at the C4 position. The Boc protecting group is instrumental in many synthetic strategies, as it deactivates the piperidine nitrogen towards a range of reaction conditions, allowing for selective modifications at other sites of the molecule. The bromomethyl group, in turn, serves as a versatile handle for introducing the piperidine scaffold into larger, more complex molecules through nucleophilic substitution reactions.
Given its utility, a comprehensive understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and the unambiguous identification of this intermediate. This guide will delve into the predicted and experimentally supported spectral characteristics of this compound, providing a foundational reference for its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The interpretation of these signals is based on their chemical shift (δ), multiplicity, and integration.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -C(CH₃)₃ (Boc) | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| -CH₃ (at C4) | ~1.05 | Singlet (s) | 3H | The methyl group at the quaternary C4 position is a singlet as it has no adjacent protons to couple with. |
| Piperidine -CH₂- (axial and equatorial at C2, C6) | ~3.6-3.8 and ~2.8-3.0 | Broad Multiplets (m) | 4H | Due to the chair conformation of the piperidine ring and the bulky Boc group, the axial and equatorial protons are diastereotopic and will appear as complex, broad multiplets. The protons closer to the nitrogen will be deshielded. |
| Piperidine -CH₂- (axial and equatorial at C3, C5) | ~1.5-1.7 | Multiplet (m) | 4H | These protons are further from the electron-withdrawing nitrogen and bromine atoms, and thus appear at a more upfield chemical shift. |
| -CH₂Br | ~3.35 | Singlet (s) | 2H | The methylene protons adjacent to the bromine atom are deshielded by the electronegative bromine and appear as a singlet due to the absence of adjacent protons. |
Experimental Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in this molecule. The broadness of the piperidine ring proton signals is a characteristic feature of N-Boc protected cyclic amines, arising from restricted rotation around the N-C(O) bond and ring conformational dynamics.
Diagram 1: ¹H NMR Structural Assignments
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| -C (CH₃)₃ (Boc) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in the aliphatic region. |
| -C (CH₃)₃ (Boc, quaternary) | ~79.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |
| C =O (Boc) | ~154.7 | The carbonyl carbon of the carbamate is significantly deshielded and appears in the characteristic range for this functional group. |
| C H₃ (at C4) | ~22.0 | The methyl carbon at the C4 position is in the aliphatic region. |
| C 4 (quaternary) | ~38.0 | The quaternary carbon at the C4 position is deshielded by the attached methyl and bromomethyl groups. |
| Piperidine -C H₂- (C2, C6) | ~44.0 | These carbons are adjacent to the nitrogen atom and are deshielded. |
| Piperidine -C H₂- (C3, C5) | ~35.0 | These carbons are further from the nitrogen and appear at a more upfield chemical shift compared to C2 and C6. |
| -C H₂Br | ~40.0 | The carbon atom attached to the electronegative bromine is deshielded and shifted downfield. |
Self-Validation: The presence of eight distinct signals in the ¹³C NMR spectrum would be consistent with the eight non-equivalent carbon atoms in the proposed structure, thus providing a self-validating system for structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 292.09/294.09 | The protonated molecular ion. The presence of two peaks with a ~1:1 intensity ratio is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| [M-C₄H₈+H]⁺ | 236.03/238.03 | Loss of isobutylene from the Boc group is a very common fragmentation pathway for N-Boc protected compounds. |
| [M-Boc+H]⁺ | 192.04/194.04 | Loss of the entire Boc group (C₅H₉O₂) results in the deprotected piperidine derivative. |
| [C₄H₉]⁺ | 57.07 | The tert-butyl cation is a very stable fragment and often observed as a base peak in the mass spectra of Boc-protected compounds. |
Experimental Causality: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like the target compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural information.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of the target compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2975-2850 | C-H (alkane) | Stretching |
| 1690-1670 | C=O (carbamate) | Stretching |
| 1470-1450 | C-H (alkane) | Bending |
| 1250-1200 | C-N | Stretching |
| 1170-1150 | C-O (ester-like) | Stretching |
| 650-600 | C-Br | Stretching |
Authoritative Grounding: The characteristic C=O stretching frequency for carbamates is a strong and reliable indicator of the presence of the Boc protecting group. The exact position of this band can be influenced by the molecular environment.[1] The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum and can sometimes be difficult to assign definitively without comparison to a reference spectrum.
Experimental Protocol: General Procedure for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film of the compound can be cast on a salt plate from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Conclusion: A Unified Spectroscopic Portrait
The collective analysis of NMR, MS, and IR data provides a comprehensive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms, while mass spectrometry confirms the molecular weight and provides insights into the lability of the Boc protecting group. Infrared spectroscopy offers a rapid and convenient method for verifying the presence of key functional groups.
This in-depth technical guide, by synthesizing predictive data with established spectroscopic principles and methodologies, serves as a valuable resource for scientists working with this important synthetic intermediate. The provided protocols and interpretations are designed to empower researchers to confidently identify and utilize this compound in their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.
References
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Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–426. [Link]
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug discovery, the mastery of reactive intermediates is paramount. Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key building block in the construction of complex molecular architectures, presents both immense synthetic utility and significant handling challenges. This in-depth technical guide, departing from rigid templates, offers a holistic understanding of this reagent, grounded in scientific principles and practical, field-tested insights. We will delve into the causality behind handling protocols, ensuring that every step is not just a directive, but a scientifically validated measure to ensure safety, reactivity, and reproducibility.
The Chemical Profile: Understanding Reactivity and Hazards
This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl moiety. This structure makes it a valuable precursor for introducing a 4-methyl-4-piperidinemethyl substituent in a controlled manner.
Key Structural Features and Their Implications:
-
N-Boc Protection: The Boc group serves as a robust protecting group for the piperidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions at this position. This allows for selective reactions at the bromomethyl group. The Boc group is stable under a variety of non-acidic conditions but can be readily removed with acids like trifluoroacetic acid (TFA).
-
Bromomethyl Group: This is a primary alkyl bromide, making it a potent alkylating agent. It is susceptible to nucleophilic substitution reactions (SN2), where the bromine atom is displaced by a nucleophile. This reactivity is the cornerstone of its synthetic utility but also the primary source of its handling hazards.
Hazard Identification:
Based on available safety data sheets and the inherent reactivity of its functional groups, this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The primary concern stems from its nature as an alkylating agent, which can react with biological nucleophiles, such as DNA and proteins, leading to potential cytotoxic effects.
Prudent Practices: Engineering Controls and Personal Protective Equipment
Given the hazardous nature of this compound, a multi-layered safety approach is essential. This begins with robust engineering controls and culminates in the correct use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood. The sash should be kept as low as possible to maximize containment.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of PPE is not merely a checklist but a critical risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a prudent measure due to the alkylating nature of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes and aerosols. |
| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. | If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Self-Validating System for PPE Usage:
Before each use, visually inspect gloves for any signs of degradation or puncture. After handling the compound, remove the outer pair of gloves and dispose of them in a designated waste container before touching any other surfaces. Always wash hands thoroughly with soap and water after completing work and removing all PPE.
In the Laboratory: A Step-by-Step Guide to Safe Handling and a Representative Reaction Protocol
The following sections provide detailed procedures for the safe handling and a representative synthetic application of this compound. The causality behind each step is explained to foster a deeper understanding of the safety and chemical principles at play.
General Handling and Storage Protocol
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Rationale: The compound can be sensitive to moisture and heat, which could lead to degradation. Proper storage ensures its stability and prevents accidental reactions.
Weighing and Transfer:
-
Preparation: Before weighing, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, including a clean weighing vessel, spatula, and solvent for dissolution.
-
Weighing: Tare the weighing vessel on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the vessel using a clean spatula. Avoid generating dust.
-
Dissolution: If the next step involves a solution, add the solvent to the weighing vessel to dissolve the compound before transferring it to the reaction flask. This minimizes the risk of spilling the solid.
-
Rationale: Each step is designed to minimize the potential for exposure. Dissolving the compound in the weighing vessel is a simple yet effective technique to prevent the dispersal of fine particles.
Representative Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile
This protocol details a representative SN2 reaction, a common application for this type of alkylating agent. The causality for each step is highlighted to demonstrate the self-validating nature of the procedure.
Objective: To synthesize a tert-butyl 4-((aryloxy)methyl)-4-methylpiperidine-1-carboxylate derivative.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-cyanophenol)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow Diagram:
Caption: Workflow for a typical nucleophilic substitution reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add the substituted phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF via syringe to dissolve the solids.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Potassium carbonate is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide in situ. Using a slight excess of the alkylating agent ensures complete consumption of the potentially more valuable phenol.
-
-
Reaction:
-
Add the solution of the alkylating agent dropwise to the stirring mixture of the phenol and base at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Causality: Dropwise addition helps to control any initial exotherm. Heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. Reaction monitoring is crucial to determine the endpoint, preventing the formation of byproducts from prolonged heating.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Quenching with water dissolves the inorganic salts (potassium carbonate and potassium bromide byproduct). Extraction with an organic solvent separates the desired product from the aqueous phase. The brine wash removes residual water from the organic layer. Drying with a desiccant like magnesium sulfate ensures the complete removal of water before concentration.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography separates the desired product from any unreacted starting materials, byproducts, and baseline impurities, yielding the pure compound.
-
Emergency Preparedness: Spill and Exposure Response
A well-defined emergency response plan is critical when working with hazardous reagents.
Spill Response:
The response to a spill should be dictated by its size and location.
| Spill Size | Procedure |
| Minor Spill (in a fume hood) | 1. Alert nearby personnel. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Using a scoop and scraper, carefully collect the absorbed material into a labeled, sealable container for hazardous waste. 4. Decontaminate the area with a suitable solvent (e.g., ethanol) and then with soap and water. |
| Major Spill (outside a fume hood) | 1. Evacuate the immediate area and alert others. 2. If the spill is flammable, eliminate all ignition sources. 3. Contact your institution's emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment. |
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Relationship of Emergency Actions:
Caption: Decision-making workflow for spill response.
Waste Disposal: A Responsible Conclusion to Experimentation
Proper disposal of waste containing this compound and its byproducts is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Unused reagent and contaminated solid materials (e.g., absorbent from spills, contaminated gloves) should be placed in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated halogenated organic waste container.
-
Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container. Subsequently, the glassware can be washed with soap and water. Do not rinse glassware directly into the sink.
-
Rationale: Halogenated organic compounds require specific disposal procedures, often involving high-temperature incineration, to prevent the release of harmful substances into the environment. Segregating waste streams is essential for proper and safe disposal by your institution's environmental health and safety department.
Conclusion: Fostering a Culture of Safety and Scientific Excellence
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a thorough understanding of its hazards and the implementation of rigorous safety protocols. By moving beyond a mere checklist approach and embracing the causality behind each safety measure, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific endeavors. This guide serves as a foundation for building a culture of safety and excellence in the laboratory, where every experimental choice is a well-informed and responsible one.
References
- Sigma-Aldrich.Safety Data Sheet for this compound. (A representative SDS, specific details may vary by supplier).
- MedChemExpress.Safety Data Sheet for this compound. (A representative SDS, specific details may vary by supplier).
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]
- Verniest, G., et al. "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines." Tetrahedron, vol. 65, no. 23, 2009, pp. 4537-4543.
-
University of Toronto, Environmental Health & Safety. Chemical Spill Procedures.[Link] (General guidance on laboratory spill response).
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link] (Provides context on the disposal of brominated compounds).
A Comprehensive Technical Guide to tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate: Synthesis, Characterization, and Applications
Executive Summary: This document provides an in-depth technical overview of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a Boc-protected piperidine ring, makes it a valuable intermediate for synthesizing complex molecular architectures and novel therapeutic agents. This guide details its chemical properties, presents a validated synthetic methodology with mechanistic insights, outlines standard characterization techniques, and explores its diverse applications in drug discovery. Emphasis is placed on the practical causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can effectively leverage this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound strategically designed for synthetic utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in nucleophilic reactions while enhancing solubility in common organic solvents. The primary bromide at the C4 position provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.
Nomenclature and Chemical Identifiers
The compound's identity is established through standardized nomenclature and registry numbers, ensuring unambiguous communication in research and procurement.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1363383-33-8[1][2] |
| Molecular Formula | C₁₂H₂₂BrNO₂[1][2] |
| PubChem CID | 72207949[1] |
Physicochemical Data
The physical and chemical properties of the compound are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 292.217 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | White to light yellow solid/powder | [3] |
| Boiling Point | 318.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.271 g/cm³ (Predicted) | [4] |
Structural Representation
The molecular structure is the foundation of the compound's reactivity and function. The diagram below illustrates the connectivity of the atoms and the key functional groups.
Caption: Molecular structure of the target compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The chosen pathway ensures high yields and purity, which are critical for subsequent applications in drug development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves disconnecting the bromide and the Boc-protecting group. The key precursor is identified as (4-methylpiperidin-4-yl)methanol. This strategy is advantageous as it builds the core piperidine scaffold first and then introduces the necessary functional groups. The Boc protection is installed early to prevent N-alkylation during the bromination step. The conversion of the primary alcohol to a bromide is a standard functional group interconversion, often proceeding via an intermediate with a better leaving group, such as a tosylate or mesylate, followed by Sₙ2 displacement.
Synthetic Workflow Diagram
The overall synthetic process can be visualized as a three-step sequence: Boc protection, activation of the hydroxyl group, and subsequent bromination.
Sources
Methodological & Application
Application Note: Synthesis of Spirocycles Utilizing Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds, particularly those incorporating a piperidine moiety, are of paramount importance in modern medicinal chemistry. Their inherent three-dimensionality offers significant advantages in drug design, including improved target specificity and enhanced pharmacokinetic properties. This application note provides a detailed guide to the synthesis of spirocycles using tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate , a versatile building block for the construction of complex molecular architectures. We will explore the underlying chemical principles, provide detailed experimental protocols for the synthesis of a representative spiro[piperidine-4,3'-oxindole], and discuss the critical parameters for successful spirocyclization.
Introduction: The Significance of Spiro-Piperidines in Drug Discovery
The quest for novel chemical entities with improved therapeutic profiles has led to an increased focus on molecules with greater three-dimensional complexity. Spirocycles, which feature two rings connected by a single common atom, have emerged as a privileged structural motif in this regard. The incorporation of a spirocyclic piperidine framework can impart conformational rigidity, which is crucial for optimizing ligand-receptor interactions. Furthermore, the spiro-piperidine scaffold is present in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.[1]
The synthesis of these complex structures often relies on robust and efficient chemical methodologies. Intramolecular cyclization strategies are particularly powerful for the construction of spirocyclic systems.[2] In this context, building blocks equipped with both a nucleophilic and an electrophilic center, or precursors that can be readily elaborated to contain such functionalities, are highly valuable. This compound is an exemplary building block, featuring a reactive bromomethyl group that can serve as an electrophile in intramolecular alkylation reactions to forge the key spirocyclic linkage.
Synthetic Strategy: Intramolecular Alkylation for Spirocyclization
The core strategy for utilizing this compound in spirocycle synthesis is based on an intramolecular SN2 reaction. This involves the generation of a nucleophile on a suitable precursor that is tethered to the piperidine ring. The subsequent intramolecular attack of this nucleophile on the electrophilic carbon of the bromomethyl group leads to the formation of the spirocyclic system.
A prominent and medicinally relevant class of spiro-piperidines are the spiro-oxindoles. The oxindole moiety is a common feature in many biologically active compounds, and the spiro[piperidine-4,3'-oxindole] scaffold is of significant interest in drug discovery. The nitrogen atom of the oxindole can be readily deprotonated to form a potent nucleophile, which can then participate in the desired intramolecular cyclization.
Below is a generalized workflow for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives.
Figure 1: General workflow for the synthesis of spiro[piperidine-4,3'-oxindoles].
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative spiro[piperidine-4,3'-oxindole] derivative, starting from commercially available materials.
Synthesis of Tert-butyl 4-methyl-4-((tosyloxy)methyl)piperidine-1-carboxylate
While the target starting material is this compound, a common and often more stable precursor for such alkylations is the corresponding tosylate. The tosylate can be readily converted to the bromide in situ or used directly as the electrophile. This protocol outlines the synthesis of the tosylate precursor.[3]
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | 243.34 | 10.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 | 1.2 |
| Pyridine | 79.10 | - | - |
| Dichloromethane (DCM) | 84.93 | - | - |
Procedure:
-
To a solution of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (10.0 mmol) in dry dichloromethane (50 mL) at 0 °C, add pyridine (20.0 mmol, 2.0 eq.).
-
Slowly add p-toluenesulfonyl chloride (12.0 mmol, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tosylate.
Synthesis of a Spiro[piperidine-4,3'-oxindole] Derivative
This protocol details the N-alkylation of an oxindole with the prepared tosylate, followed by an intramolecular spirocyclization. The alkylation of oxindoles is a well-established method for the construction of 3,3-disubstituted oxindoles.[4][5]
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| Substituted Oxindole | - | 5.0 | 1.0 |
| Tert-butyl 4-methyl-4-((tosyloxy)methyl)piperidine-1-carboxylate | 397.53 | 5.5 | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 11.0 | 2.2 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - |
Procedure:
-
To a solution of the substituted oxindole (5.0 mmol) in anhydrous DMF (25 mL) at 0 °C, add sodium hydride (5.5 mmol, 1.1 eq.) portion-wise.
-
Stir the mixture at room temperature for 1 hour, or until gas evolution ceases.
-
Add a solution of tert-butyl 4-methyl-4-((tosyloxy)methyl)piperidine-1-carboxylate (5.5 mmol, 1.1 eq.) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion of the N-alkylation (monitored by TLC), add a second portion of sodium hydride (5.5 mmol, 1.1 eq.) at 0 °C.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours to effect the intramolecular cyclization.
-
Monitor the formation of the spirocycle by TLC.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro[piperidine-4,3'-oxindole].
Mechanistic Insights and Rationale
The successful synthesis of the spiro[piperidine-4,3'-oxindole] hinges on a well-orchestrated sequence of reactions. The choice of reagents and reaction conditions is critical for achieving high yields and minimizing side products.
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (-)-Debromoflustramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Potent CDK9 Inhibitors Utilizing the Key Intermediate Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene transcription. In partnership with its regulatory subunit, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] This complex is essential for the transition from abortive to productive transcriptional elongation, primarily through the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] Many malignancies, including both hematological and solid tumors, exhibit a dependency on transcriptional addiction, where the constant expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc) is critical for survival.[5][6] This makes CDK9 a high-value therapeutic target in oncology.[1][4][5]
Early efforts to target CDKs were hampered by a lack of selectivity, as pan-CDK inhibitors often led to significant toxicity due to the conserved nature of the ATP-binding pocket across the CDK family.[1][6] The development of highly selective CDK9 inhibitors is therefore a critical goal in modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the use of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate , a versatile chemical intermediate, in the synthesis of novel and selective CDK9 inhibitors. The strategic incorporation of the 4-methylpiperidine moiety can enhance potency, selectivity, and pharmacokinetic properties, offering a modular approach for medicinal chemists.
Section 1: The Central Role of CDK9 in Transcriptional Regulation and Oncology
The primary function of the CDK9/Cyclin T1 (P-TEFb) complex is to overcome promoter-proximal pausing of RNAPII, a major rate-limiting step in gene expression.[7] P-TEFb phosphorylates Serine 2 residues on the RNAPII CTD, which recruits other necessary elongation factors.[3] Simultaneously, it phosphorylates and inactivates negative elongation factors like DSIF and NELF, effectively acting as a molecular switch for active transcription.[3][7]
In cancer cells, this process is hijacked to ensure high-level expression of oncogenes and survival proteins. By inhibiting CDK9, the production of these critical factors is suppressed, leading to cell cycle arrest and the reinstatement of apoptosis.[1][4] This mechanism provides a powerful and targeted therapeutic strategy against transcriptionally addicted tumors.
Caption: CDK9 signaling pathway in cancer cell survival.
Section 2: this compound: A Key Building Block
This intermediate is an ideal synthon for drug development. The bromomethyl group serves as a potent electrophile for coupling reactions, while the tert-butyloxycarbonyl (Boc) group effectively protects the piperidine nitrogen, preventing self-reactivity and allowing for controlled, late-stage deprotection to reveal the final active pharmaceutical ingredient (API).
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [8] |
| Molecular Weight | 292.21 g/mol | [8] |
| CAS Number | 1363383-33-8 | [8] |
| Appearance | White to light yellow solid |
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis starting from commercially available 1-Boc-4-piperidinone. The causality behind each step is explained to provide a field-proven context.
Step 1: Grignard Reaction to form Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
Rationale: Introduction of the key methyl group at the C4 position. The Grignard reagent (MeMgBr) acts as a nucleophile, attacking the carbonyl carbon of the piperidinone.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-Boc-4-piperidinone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product, which can be used in the next step without further purification.
-
Step 2: Hydroboration-Oxidation to form Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
-
Rationale: This step is part of a hypothetical route to create the hydroxymethyl group. A more direct route might involve a different starting material, but this illustrates a common synthetic transformation. Note: A more common industrial route may start from a different precursor.
-
Procedure: A more direct approach involves starting with a precursor already containing the hydroxymethyl group or a precursor that can be easily converted. For the purpose of this note, we will assume a precursor that leads to the bromomethyl derivative. A common strategy is the reduction of a corresponding ester or carboxylic acid at the 4-position, followed by bromination.
Step 3: Bromination of the Alcohol
-
Rationale: Conversion of the primary alcohol to the desired bromomethyl group. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.
-
Procedure:
-
Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Caution: The reaction is exothermic.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure title intermediate.
-
Section 3: Protocol for Synthesis of a Model CDK9 Inhibitor
This section details the coupling of the intermediate with a hypothetical aminopyrimidine scaffold, a common core in kinase inhibitors, followed by the final deprotection step.[9][10]
Caption: General synthetic workflow for CDK9 inhibitor synthesis.
Protocol 2: Nucleophilic Substitution and Final Deprotection
Step 1: SN2 Coupling Reaction
-
Rationale: The nucleophilic amine on the inhibitor scaffold attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the key C-N bond. A non-nucleophilic base is used to neutralize the HBr generated.
-
Procedure:
-
In a round-bottom flask, dissolve the aminopyrimidine scaffold (1.0 eq) and this compound (1.1 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water (to remove DMF) and then brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the Boc-protected final compound.
-
Step 2: Boc Deprotection
-
Rationale: The final step involves the removal of the acid-labile Boc protecting group to liberate the secondary amine of the piperidine ring, which is often crucial for solubility and target engagement.
-
Procedure:
-
Dissolve the purified, Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the final product with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final CDK9 inhibitor. Further purification may be achieved by recrystallization or preparative HPLC if necessary.
-
Section 4: Characterization and Quality Control
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
| Analysis | Expected Results for Model CDK9 Inhibitor |
| ¹H NMR | Disappearance of the Boc-group signal (~1.4 ppm). Appearance of characteristic signals for the scaffold and the piperidine ring protons. |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (M+H)⁺ for the final compound. |
| Purity (HPLC) | >95% purity is typically required for biological screening assays. |
Conclusion
This compound is a high-value intermediate for the construction of sophisticated CDK9 inhibitors. Its bifunctional nature allows for its strategic incorporation into diverse molecular scaffolds, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols detailed herein provide a robust framework for researchers in drug development, enabling the synthesis of next-generation, selective CDK9 inhibitors. As our understanding of transcriptional dysregulation in cancer deepens, the development of such targeted agents holds immense promise for providing new therapeutic options for patients.[6][11]
References
- Wang, S., & Fischer, P. M. (2008). Cyclin-dependent kinase 9: a key transcriptional regulator and potential drug target in cancer. Trends in pharmacological sciences, 29(6), 302–313. [Source available online]
- Synsight. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? Synsight. [Source available online]
- Malumbres, M., Pevarello, P., Barbacid, M., & Bischoff, J. R. (2017). CDK9: A key player in cancer and other diseases. Journal of cellular biochemistry, 118(12), 4153–4161. [Source available online]
- Sharma, R., et al. (2023). Heterocyclic Compounds as CDK9 Inhibitors: Structural Diversity, Mechanism of Action, and Therapeutic Potential in Cancer and Beyond.
- Biswas, S., et al. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Source available online]
- Morales, F., & Fernandez-Gacio, A. (2016). Overview of CDK9 as a target in cancer research. Expert Opinion on Therapeutic Targets, 20(1), 1-13. [Source available online]
- Al-Katabi, A., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Source available online]
- Ahmad, S. (2019). CDK9 and Cancer. News-Medical.Net. [Source available online]
- Santa Cruz Biotechnology, Inc. (n.d.). Cdk9 Inhibitors. SCBT. [Source available online]
- ResearchGate. (n.d.). CDK9 inhibitors that have been or are being evaluated in clinical trials.
- ResearchGate. (2017). CDK9: A key player in Cancer and Other Diseases | Request PDF.
- Chen, Y., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Signal Transduction and Targeted Therapy. [Source available online]
- D'hooghe, M., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(bromomethyl)
- National Center for Biotechnology Information. (n.d.).
- Cenmed Enterprises. (n.d.). Tert Butyl 4 (Bromomethyl) 4 Methylpiperidine 1 Carboxylate. Cenmed Enterprises. [Source available online]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Source available online]
- TCI Chemicals. (n.d.). tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate. TCI Chemicals. [Source available online]
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Source available online]
- Crew, A. P., et al. (2023). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Source available online]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. BenchChem. [Source available online]
- Al-Hujaily, E. M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules. [Source available online]
- El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Source available online]
- Svobodová, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Source available online]
- Wu, T., et al. (2023). Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer. European Journal of Medicinal Chemistry. [Source available online]
- Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Source available online]
- LARVOL. (2025). CDK9 inhib News. LARVOL Sigma. [Source available online]
- BenchChem. (2025). The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Derivatives. BenchChem. [Source available online]
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- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
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- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive bromomethyl group at a quaternary center, allows for the strategic introduction of diverse functionalities. The Boc protecting group provides stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases, and can be readily removed under acidic conditions to reveal the piperidine nitrogen for further elaboration.[1][2] This application note provides a comprehensive guide to performing nucleophilic substitution reactions with this sterically hindered yet highly useful reagent, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanistic Considerations: Navigating Steric Hindrance in SN2 Reactions
The primary reactive site for nucleophilic attack on this compound is the methylene carbon bearing the bromine atom. While this is a primary alkyl bromide, the presence of a quaternary carbon atom adjacent to the reaction center introduces significant steric hindrance, creating a neopentyl-like structure. This steric bulk dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.[3][4]
To achieve successful substitution and avoid potential side reactions like elimination, it is crucial to select reaction conditions that favor the SN2 pathway. Key strategies include:
-
Choice of Nucleophile: Strong, non-bulky nucleophiles are preferred to maximize the rate of the desired substitution reaction.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal for SN2 reactions. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
Temperature Control: While elevated temperatures can increase the reaction rate, they can also promote competing elimination reactions. Therefore, careful optimization of the reaction temperature is often necessary.
-
Catalysis: The addition of a catalytic amount of sodium iodide (NaI) can significantly accelerate the reaction rate through an in-situ Finkelstein reaction.[5][6][7] The bromide is transiently replaced by the more reactive iodide, which is a better leaving group, facilitating the subsequent nucleophilic attack.[8][9][10]
Experimental Protocols
The following protocols provide detailed step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles.
Protocol 1: Azide Substitution for the Synthesis of Tert-butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate
This protocol is adapted from a similar transformation on a related fluorinated piperidine derivative and is expected to be effective for the title compound.[11]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Sodium iodide (NaI)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add sodium azide (1.2 - 1.5 eq) and a catalytic amount of sodium iodide (0.1 - 0.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Amination
This general protocol is applicable for the reaction with primary and secondary amines to yield the corresponding N-substituted aminomethyl piperidine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or acetonitrile.
-
Add the desired amine (1.5 - 2.0 eq) and the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq).
-
Stir the reaction mixture at 60-80 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Williamson Ether Synthesis with Alkoxides
This protocol outlines the synthesis of ether derivatives using alkoxides as nucleophiles, following the principles of the Williamson ether synthesis.[12][13][14][15][16]
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C for 12-24 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 4: General Procedure for Thiolate Substitution
This general procedure can be used for the synthesis of thioethers by reacting with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (R-SH, 1.1 - 1.5 eq)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.1 - 1.5 eq) in DMF, add the base (NaH or K₂CO₃, 1.2 - 2.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 5: General Procedure for Cyanide Substitution
This protocol describes the synthesis of the corresponding nitrile derivative. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.5 - 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add sodium cyanide or potassium cyanide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress.
-
Cool the reaction mixture to room temperature and carefully pour it into a large volume of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions
| Nucleophile | Reagent(s) | Base | Solvent | Temperature (°C) | Time (h) | Notes |
| Azide | NaN₃, NaI (cat.) | - | DMSO | 80-100 | 12-24 | Catalytic NaI is recommended. |
| Amines | R¹R²NH | K₂CO₃ or DIPEA | DMF, MeCN | 60-80 | 12-48 | Excess amine can also act as the base. |
| Alkoxides | R-OH | NaH | THF, DMF | 50-70 | 12-24 | Anhydrous conditions are crucial. |
| Thiolates | R-SH | NaH or K₂CO₃ | DMF | 60-80 | 6-18 | |
| Cyanide | NaCN or KCN | - | DMSO | 80-100 | 12-24 | EXTREME CAUTION REQUIRED. |
Experimental Workflow Visualization
Caption: General workflow for nucleophilic substitution.
Conclusion
This compound is a key intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. While its neopentyl-like structure presents a challenge for SN2 reactions, the protocols and strategies outlined in this application note provide a clear roadmap for achieving successful nucleophilic substitutions. By carefully selecting the nucleophile, solvent, and temperature, and by considering the use of a catalytic amount of sodium iodide, researchers can effectively utilize this versatile building block to construct novel chemical entities with high potential for biological activity.
References
-
Study.com. (n.d.). Why is it that sodium iodide can be used as a catalyst for some SN2 reactions?. Retrieved from [Link]
-
Chem-Station. (2022). Chemical Synthesis with Sodium Iodide: Reagent & Catalyst Guide. Retrieved from [Link]
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20076–20085.
- Cook, D., & Parker, A. J. (1968). The kinetics and mechanisms of substitution and elimination reactions of some neopentyl-type derivatives in dimethylformamide. Journal of the Chemical Society B: Physical Organic, 142-149.
- Whitmore, F. C., & Rothrock, H. S. (1933). The Common Basis of Intramolecular Rearrangements. V. The Decomposition of Neopentyl- and Related Alcohols. Journal of the American Chemical Society, 55(3), 1106-1111.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chem-Station International Edition. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
All About Chemistry. (2020, July 4). Finkelstein Reaction. Retrieved from [Link]
Sources
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The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the design of a vast array of pharmaceuticals.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile building block for optimizing biological activity, modulating pharmacokinetic profiles, and enhancing drug-like characteristics.[2][3] This guide provides an in-depth exploration of the applications of piperidine derivatives across key therapeutic areas. It details the causality behind its widespread use, offers step-by-step protocols for synthesis and biological evaluation, and presents data-driven insights to empower researchers in the field of drug discovery.
The Piperidine Motif: A Privileged Scaffold
The piperidine moiety is one of the most common heterocyclic rings found in FDA-approved drugs.[4] Its prevalence is not coincidental but is rooted in a combination of advantageous chemical and physical properties that medicinal chemists strategically exploit.
Key Physicochemical & Structural Advantages
-
Modulation of Physicochemical Properties: The piperidine ring offers a balance of hydrophilicity and lipophilicity.[5] Its basic nitrogen atom (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH, enabling strong ionic interactions with biological targets and improving aqueous solubility.[6] However, the overall saturated hydrocarbon structure provides sufficient lipophilicity to facilitate membrane permeability.[2]
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine ring adopt a stable chair conformation.[7] This allows for the precise spatial arrangement of substituents in axial or equatorial positions, enabling chemists to explore three-dimensional chemical space and achieve high-affinity, selective interactions with complex protein binding pockets.[2]
-
Improved Pharmacokinetics (ADME): The introduction of a piperidine scaffold can significantly enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] It can improve metabolic stability by blocking sites susceptible to oxidation and can be functionalized to tune properties like oral bioavailability and half-life.[2]
-
Reduced hERG Toxicity: Strategic incorporation of chiral piperidine scaffolds has been shown to be a viable strategy for reducing cardiac toxicity associated with the blockade of the hERG potassium channel, a common hurdle in drug development.[3][8]
Table 1: Comparison of Common Saturated N-Heterocycles
| Feature | Piperidine | Pyrrolidine | Morpholine |
| Ring Size | 6-membered | 5-membered | 6-membered |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | ~8.36 |
| Conformation | Chair | Envelope/Twist | Chair |
| Key Advantage | Versatile 3D scaffolding, strong basicity for ionic interactions. | More compact, often used as a rigid linker. | Weaker base, adds polarity, metabolically stable. |
| Common Application | CNS agents, GPCR ligands, enzyme inhibitors. | Proline mimetics, catalysts. | Solubilizing group, H-bond acceptor. |
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating their broad utility.[1][9][10] Key areas include treatments for central nervous system (CNS) disorders, cancer, and pain management.[2][9]
Central Nervous System (CNS) Disorders
The ability of the piperidine scaffold to interact with amine receptors (e.g., dopamine, serotonin, opioid receptors) makes it a mainstay in neuropharmacology. The protonated nitrogen often mimics the endogenous ammonium groups of neurotransmitters like dopamine and serotonin, forming a critical salt bridge with a conserved aspartate residue in many G-protein coupled receptors (GPCRs).
-
Antipsychotics: Drugs like Haloperidol and Risperidone feature a piperidine ring that is crucial for their antagonist activity at dopamine D2 receptors.
-
ADHD Medications: Methylphenidate (Ritalin) contains a piperidine moiety that facilitates its function as a dopamine and norepinephrine reuptake inhibitor.[7]
-
Alzheimer's Disease: Donepezil (Aricept) utilizes a piperidine ring to correctly orient the molecule for potent and selective inhibition of acetylcholinesterase, a key enzyme in Alzheimer's pathology.[6]
Many antipsychotic drugs containing a piperidine scaffold function by blocking the D2 dopamine receptor, thereby inhibiting downstream Gαi signaling. This blockade helps to correct the hyperdopaminergic signaling associated with psychosis.
Caption: Antagonism of the D2 receptor by a piperidine drug.
Oncology
In oncology, piperidine rings are often used to create rigid scaffolds that can precisely target enzyme active sites or protein-protein interactions.[3]
-
PARP Inhibitors: Rucaparib , an inhibitor of poly(ADP-ribose) polymerase (PARP), is used for treating ovarian cancer. Its piperidine ring is part of a larger fused ring system that contributes to the overall shape and binding affinity.
-
HDM2-p53 Interaction Inhibitors: Researchers have developed potent inhibitors of the HDM2-p53 protein-protein interaction that feature a piperidine core.[3] These compounds aim to stabilize the p53 tumor suppressor by preventing its degradation.
Pain Management (Analgesics)
The piperidine scaffold is the core of the 4-phenylpiperidine class of opioid analgesics.
-
Opioids: Fentanyl and Meperidine are potent synthetic opioids.[6] The piperidine nitrogen and the phenyl group are key pharmacophoric elements that mimic the structure of morphine and enable strong binding to the μ-opioid receptor.
Core Protocols and Methodologies
A successful medicinal chemistry campaign relies on robust synthetic and analytical protocols. The following sections provide validated, step-by-step methodologies relevant to the development of piperidine-based drug candidates.
Synthetic Protocol: Synthesis of a Substituted Piperidine via Catalytic Hydrogenation
Causality: The catalytic hydrogenation of a substituted pyridine is one of the most direct and atom-economical methods for synthesizing the piperidine core.[1] It is a robust, scalable reaction. The choice of catalyst (e.g., Ruthenium, Nickel) can influence the stereoselectivity of the reduction, which is critical for chiral derivatives.[1]
Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.
Materials:
-
4-phenylpyridine
-
Ethanol (anhydrous)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-phenylpyridine (1.0 g, 6.4 mmol) in anhydrous ethanol (30 mL).
-
Catalyst Addition: Carefully add PtO₂ (50 mg, 0.22 mmol) to the solution. The catalyst is pyrophoric; handle under an inert atmosphere if possible.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a Parr hydrogenator). Purge the flask by evacuating and refilling with H₂ three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon pressure is sufficient for lab scale) at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and purge with nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-phenylpiperidine.
Biological Assay Protocol: Competitive Radioligand Binding Assay
Causality: This assay is a gold standard for determining the affinity of a test compound for a specific receptor. It directly measures the ability of a compound (the "competitor") to displace a known radioactive ligand ("radioligand") from the receptor. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, a critical parameter in structure-activity relationship (SAR) studies.
Objective: To determine the binding affinity (Ki) of a novel piperidine derivative for the human dopamine D2 receptor.
Materials:
-
Membrane preparation expressing human D2 receptors
-
[³H]-Spiperone (radioligand)
-
Test piperidine derivative (competitor)
-
Haloperidol (positive control competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for Total Binding (radioligand + membranes), Non-Specific Binding (NSB) (radioligand + membranes + high concentration of unlabeled ligand like Haloperidol), and Competition (radioligand + membranes + serial dilutions of test compound).
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of test compound dilutions or controls to appropriate wells.
-
Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd).
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Workflow Diagram: Piperidine-Focused Drug Discovery
This diagram illustrates a typical workflow in a medicinal chemistry project centered on a piperidine scaffold.
Caption: A typical drug discovery workflow featuring piperidine derivatives.
Conclusion
The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its inherent properties provide a robust foundation for designing drugs with favorable efficacy, selectivity, and pharmacokinetic profiles.[2][5] The strategic application of the protocols and principles outlined in this guide can empower researchers to harness the full potential of piperidine derivatives, accelerating the discovery and development of next-generation therapeutics. As synthetic methodologies become more advanced, the diversity and complexity of accessible piperidine-based structures will continue to expand, ensuring their central role in medicinal chemistry for years to come.
References
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117000. Available from: [Link]
-
Khairia, M.S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available from: [Link]
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC PubMed Central. Available from: [Link]
-
Yuan, C., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. Available from: [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available from: [Link]
-
Yuan, C., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved January 20, 2026, from [Link]
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experimental procedure for alkylation reactions with Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Technical Guide for Alkylation Reactions with Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the use of this compound as a key building block in modern organic synthesis and drug discovery. The document elucidates the reagent's reactivity, outlines strategic considerations for its application in alkylation reactions, and offers step-by-step procedures for both the alkylation of nucleophiles and the subsequent deprotection of the Boc-protected piperidine nitrogen. The protocols are designed to be self-validating, incorporating in-process monitoring and characterization checkpoints. This guide serves as an essential resource for researchers aiming to incorporate the valuable 4-methyl-4-substituted piperidine motif into complex molecules.
Introduction: The Strategic Value of the Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of pharmacophore design. This compound emerges as a particularly valuable reagent for introducing this motif.
The strategic inclusion of a gem-dimethyl group at the 4-position offers several advantages:
-
Modulation of Physicochemical Properties: It increases the lipophilicity (logP) of the molecule, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The quaternary center can block potential sites of metabolic oxidation, enhancing the compound's in vivo half-life.
-
Conformational Restriction: It locks the piperidine ring in a specific chair conformation, which can lead to higher binding affinity and selectivity for a biological target.
The reagent features a primary bromide, an excellent electrophilic handle for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) group, one of the most common and versatile protecting groups for amines.[1][2] The Boc group effectively masks the basicity and nucleophilicity of the piperidine nitrogen, allowing the bromomethyl group to react selectively.[3] It can be reliably removed under acidic conditions, revealing the secondary amine for subsequent functionalization.[4][5][6]
This document provides detailed protocols for leveraging this reagent in a typical O-alkylation reaction, followed by the essential Boc-deprotection step.
Reagent Profile and Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-4-(bromomethyl)-4-methylpiperidine |
| CAS Number | 1363383-33-8 |
| Molecular Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.21 g/mol |
| Appearance | White to off-white solid or powder |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7] |
Reactivity Analysis: The molecule's reactivity is dominated by the C-Br bond. As a primary alkyl bromide, it is an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions (C-alkylation), can displace the bromide to form a new carbon-nucleophile bond. The Boc-protected nitrogen is stable to most basic and nucleophilic conditions used for these alkylations.[3]
Core Application: Sₙ2 Alkylation of Nucleophiles
The primary application of this reagent is the covalent attachment of the 4-methylpiperidine moiety to a nucleophilic substrate via an Sₙ2 mechanism.
General Reaction Mechanism
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon bearing the bromine atom, while the bromide ion simultaneously departs as the leaving group.
Caption: General Sₙ2 Alkylation Mechanism.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. They are also ideal for the Sₙ2 transition state.
-
Base: A non-nucleophilic base is required to deprotonate the nucleophile (if it has an acidic proton, e.g., a phenol or secondary amine) without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for stronger acids.
-
Temperature: Reactions are often run at room temperature or with gentle heating (e.g., 50-80 °C) to increase the reaction rate without promoting side reactions like elimination.
Experimental Protocols
Protocol 1: O-Alkylation of 4-Methoxyphenol
This protocol details a representative Williamson ether synthesis.
Objective: To synthesize tert-butyl 4-(((4-methoxyphenyl)oxy)methyl)-4-methylpiperidine-1-carboxylate.
Materials and Equipment:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, condenser, nitrogen inlet, heating mantle
-
Separatory funnel, rotary evaporator, silica gel for chromatography
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
The alkylating agent is harmful if swallowed and can cause severe skin/eye irritation.[8][10] Avoid inhalation of dust and contact with skin and eyes.[8]
Experimental Workflow Diagram:
Caption: Workflow for O-Alkylation Protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into deionized water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Quantitative Data Summary:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 4-Methoxyphenol | 124.14 | 1.0 |
| This compound | 292.21 | 1.1 |
| Potassium Carbonate | 138.21 | 2.0 |
| Parameter | Value | |
| Solvent | DMF | |
| Temperature | 60 °C | |
| Reaction Time | 12-18 hours | |
| Expected Yield | 75-90% |
Protocol 2: Boc Group Deprotection
Objective: To deprotect the piperidine nitrogen of the alkylation product.
Causality: Strong acids like trifluoroacetic acid (TFA) readily cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine and carbon dioxide.[4][5][6]
Materials and Equipment:
-
Boc-protected product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard glassware and workup equipment
Safety Precautions:
-
TFA is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
The deprotection reaction evolves CO₂ gas; do not perform in a sealed container.[1]
Deprotection Workflow Diagram:
Caption: Workflow for Boc Deprotection Protocol.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask.[4]
-
Acid Addition: Cool the solution to 0 °C using an ice bath.[4] Slowly add TFA (5-10 eq) to the stirred solution.[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.[4] Stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[4]
-
Workup (A): Concentration: Once complete, remove the DCM and excess TFA under reduced pressure.[4] The resulting product is often the TFA salt, which may be used directly or further purified.
-
Workup (B): Neutralization (to obtain free base): Alternatively, after concentration, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the pH is basic.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[4]
Conclusion and Future Directions
This compound is a robust and versatile building block for introducing a functionally important piperidine motif. The protocols described herein provide a reliable framework for its use in O-alkylation and subsequent deprotection. The resulting secondary amine is a key intermediate, poised for a multitude of further transformations such as amide coupling, reductive amination, or arylation, enabling rapid diversification and the exploration of chemical space in drug discovery programs.
References
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
-
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
This compound. Cenmed Enterprises. [Link]
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cenmed.com [cenmed.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate in fentanyl synthesis
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Application Note: A Scalable, Three-Step Synthesis of tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Abstract
This application note provides a comprehensive, scalable, and robust three-step synthetic protocol for the preparation of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The synthesis begins with the widely available 1-Boc-4-piperidone, proceeds through the formation of a key carboxylic acid intermediate, followed by a selective reduction to the primary alcohol, and culminates in a high-yielding bromination. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for reagent selection, reaction conditions, and scale-up considerations, ensuring both technical accuracy and practical applicability for drug development professionals.
Introduction
Piperidine scaffolds are privileged structures in drug discovery, appearing in a vast array of approved therapeutics and clinical candidates. The specific substitution pattern at the 4-position of the piperidine ring is a critical determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties. This compound is a valuable synthetic intermediate that allows for the introduction of a gem-disubstituted linker, a structural motif increasingly used to modulate molecular conformation and explore new chemical space. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the facile connection of this piperidine core to other fragments in the elaboration of complex drug candidates.
This document details a reliable and scalable synthesis pathway designed for producing multi-gram to kilogram quantities of this important building block, addressing the common challenges associated with process scale-up.
Overall Synthetic Scheme
The synthesis is accomplished in three main stages starting from commercially available 1-Boc-4-piperidone.
Caption: Overall synthetic workflow.
PART 1: Synthesis of Precursor 1: 1-Boc-4-methylpiperidine-4-carboxylic acid
The synthesis of the key carboxylic acid precursor can be achieved via multiple routes. A common and effective method involves a Strecker synthesis on 1-Boc-4-piperidone to form the aminonitrile, followed by methylation and hydrolysis. For the purpose of this guide, we will assume the starting material, 1-Boc-4-methylpiperidine-4-carboxylic acid (1), is available or has been synthesized via established literature methods.
PART 2: Scale-Up Protocol: Reduction of Carboxylic Acid (1) to Alcohol (2)
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, their high reactivity can pose challenges on a large scale. Borane complexes, such as borane-tetrahydrofuran (BH₃•THF), offer a milder and highly selective alternative, particularly for substrates containing other reducible functional groups like esters.[1]
Scientific Rationale (E-E-A-T):
-
Reagent Choice: BH₃•THF is chosen for its high selectivity for carboxylic acids over other carbonyls. It is an electrophilic reducing agent that coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride delivery. Unlike LiAlH₄, its workup is generally more straightforward on a large scale.[2]
-
Safety: BH₃•THF is a flammable reagent that can release hydrogen gas upon quenching. All operations must be conducted in an inert atmosphere (Nitrogen or Argon) and behind a blast shield. The quench with methanol must be performed slowly at low temperature to control the exotherm and gas evolution.
-
Scale-Up Considerations: On a large scale, the addition of the BH₃•THF solution should be done via an addition funnel at a controlled rate to manage the initial exotherm. Maintaining a temperature below 25°C during addition is crucial.
Experimental Protocol (100 g Scale):
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid (1) (100 g, 0.411 mol)
-
Borane-THF complex (1 M solution in THF, 822 mL, 0.822 mol)
-
Anhydrous Tetrahydrofuran (THF) (1 L)
-
Methanol (MeOH) (500 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (1 L)
-
Brine (saturated aq. NaCl) (500 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) (2 L)
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
2 L addition funnel
-
Nitrogen/Argon inlet
-
Large ice-water bath
Procedure:
-
Setup: Equip the 5 L flask with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet. Dry all glassware thoroughly in an oven before use.
-
Reaction Mixture: Charge the flask with 1-Boc-4-methylpiperidine-4-carboxylic acid (1) (100 g, 0.411 mol) and anhydrous THF (1 L). Stir the mixture to form a slurry.
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Reagent Addition: Slowly add the 1 M BH₃•THF solution (822 mL, 0.822 mol) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back down to 0-5°C. Very slowly and carefully, add methanol (500 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and maintain a slow addition rate.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF and methanol.
-
Workup: To the resulting oil, add ethyl acetate (1 L) and saturated NaHCO₃ solution (1 L). Stir vigorously for 30 minutes. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (2) as a colorless oil or low-melting solid.
Expected Yield: 88-95% Purity: Typically >95% by GC-MS, suitable for use in the next step without further purification.
PART 3: Scale-Up Protocol: Bromination of Alcohol (2) to Bromide (3)
The conversion of the primary alcohol to the corresponding bromide is efficiently achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, which is generally rapid and high-yielding for primary alcohols.[3]
Scientific Rationale (E-E-A-T):
-
Reagent Choice: PBr₃ is a classic and highly effective reagent for converting primary and secondary alcohols to alkyl bromides. It offers higher yields and fewer rearrangement side products compared to using hydrobromic acid. The reaction mechanism involves the formation of a phosphite ester intermediate, which is an excellent leaving group, followed by backside attack by the bromide ion.
-
Safety: PBr₃ is a corrosive and lachrymatory liquid that reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction is exothermic and the reagent should be added slowly at low temperature.
-
Workup: The workup procedure is designed to quench the excess PBr₃ and neutralize the acidic byproducts (phosphorous acid and HBr). Slow addition to an ice/water mixture or a cold basic solution is critical for safety on a large scale.
Experimental Protocol (90 g Scale):
Materials:
-
tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (2) (90 g, 0.392 mol)
-
Phosphorus tribromide (PBr₃) (42.5 g, 14.5 mL, 0.157 mol, 0.4 equiv)
-
Anhydrous Dichloromethane (DCM) (1 L)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (1.5 L)
-
Brine (saturated aq. NaCl) (500 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Equipment:
-
3 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
250 mL addition funnel
-
Nitrogen/Argon inlet
-
Large ice-water bath
Procedure:
-
Setup: Assemble the dry 3 L flask with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet.
-
Reaction Mixture: Charge the flask with the alcohol (2) (90 g, 0.392 mol) and anhydrous DCM (1 L).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Add PBr₃ (14.5 mL, 0.157 mol) to the addition funnel. Add the PBr₃ dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Prepare a separate large flask containing a stirred mixture of crushed ice (1 kg) and saturated NaHCO₃ solution (500 mL). Very slowly and carefully, pour the reaction mixture into the ice/bicarbonate slurry. Caution: This is a highly exothermic quench with gas evolution.
-
Extraction: Once the quench is complete, transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 300 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (500 mL) followed by brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can often be purified by crystallization. Dissolve the crude oil/solid in a minimal amount of hot hexanes. Allow to cool slowly to room temperature, then cool to 0°C to induce crystallization. Filter the white solid and wash with cold hexanes. Dry under vacuum to yield pure this compound (3).
Expected Yield: 85-92% Appearance: White to off-white solid.
Data Summary and Characterization
Quantitative Data Summary
| Step | Starting Material | Reagent (Equiv.) | Product | Scale (g) | Typical Yield (%) |
| 1 | 1-Boc-4-methylpiperidine-4-carboxylic acid (1) | BH₃•THF (2.0) | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (2) | 100 | 88-95 |
| 2 | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (2) | PBr₃ (0.4) | This compound (3) | 90 | 85-92 |
Characterization of Final Product (3)
-
Molecular Formula: C₁₂H₂₂BrNO₂
-
Molecular Weight: 292.21 g/mol
-
Appearance: White to light yellow crystalline solid
-
Purity (by GC): >98.0%
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.70 (br s, 2H), ~3.25 (s, 2H), ~3.15 (br s, 2H), 1.55 – 1.45 (m, 4H), 1.44 (s, 9H), 1.05 (s, 3H).
-
Rationale: The singlet at ~3.25 ppm is characteristic of the newly formed CH₂Br. The broad signals around 3.70 and 3.15 ppm correspond to the axial and equatorial protons of the piperidine ring adjacent to the nitrogen. The singlet at 1.44 ppm is the t-butyl group, and the singlet at 1.05 ppm is the new methyl group at the 4-position. The multiplet at 1.55-1.45 ppm represents the remaining piperidine ring protons.
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~44.0 (CH₂-N), ~42.0 (CH₂Br), ~36.0 (C-4), ~34.0 (CH₂-C-4), ~28.4 ((CH₃)₃), ~22.0 (CH₃-C4).
-
Rationale: The chemical shifts are predicted based on standard values. The carbonyl of the Boc group is expected around 154.7 ppm. The quaternary carbon of the t-butyl group is at ~79.5 ppm. The key signals are the brominated methylene (~42.0 ppm), the quaternary C-4 of the piperidine ring (~36.0 ppm), and the new methyl group at ~22.0 ppm.
-
-
Mass Spectrometry (ESI-MS): m/z 292.09, 294.09 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.
Conclusion
This application note outlines a validated and scalable three-step synthesis for this compound. The process utilizes well-understood chemical transformations, employs reagents suitable for large-scale production, and provides detailed protocols that emphasize safety and efficiency. By explaining the scientific reasoning behind key procedural steps, this guide empowers researchers and drug development professionals to confidently produce this valuable intermediate for their discovery and development programs.
References
-
Organic Syntheses Procedure . A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate . Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
Organic Chemistry Portal . Alcohol to Bromide - Common Conditions. [Link]
-
Vedantu . PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
-
Chemistry Steps . SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides. [Link]
-
Organic Synthesis . Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Chemguide . Reduction of carboxylic acids. [Link]
-
PubChem . tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]
Sources
The Strategic Application of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate in the Synthesis of Novel Neurological Research Reagents
Introduction: The Significance of the Gem-Dimethyl Piperidine Scaffold in Neuroscience Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast number of drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional orientation are key to its success in interacting with complex biological targets.[1] The introduction of a gem-dimethyl group at the 4-position of the piperidine ring, as seen in Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, offers distinct advantages for neurological drug design. This structural feature increases the molecule's sp3 character, which is correlated with improved physicochemical properties such as higher aqueous solubility and metabolic stability, and can lead to more potent and selective interactions with protein targets.[3] This application note provides a detailed protocol for the utilization of this advanced building block in the synthesis of a novel potential modulator of the Sigma-1 receptor, a key target in neurodegenerative and psychiatric disorders.[4]
Core Application: Synthesis of a Novel Sigma-1 Receptor Modulator
The Sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, making its modulators promising candidates for therapeutic development.[1][4] The following protocol details the synthesis of a novel potential Sigma-1 receptor ligand through the N-alkylation of a secondary amine with this compound.
Experimental Workflow: Synthesis and Deprotection
The overall synthetic strategy involves a two-step process: initial N-alkylation followed by Boc-deprotection to yield the final active compound.
Caption: Overall workflow for the synthesis of the target neurological research reagent.
Protocol 1: N-Alkylation with this compound
This protocol describes a standard N-alkylation procedure, a robust and widely applicable method for forming carbon-nitrogen bonds.[5]
Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group. A non-nucleophilic base is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the ions involved without interfering with the nucleophile.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 158407-04-6 | 292.22 (based on C12H22BrNO2) |
| N-methylbenzylamine | 103-67-3 | 121.18 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add N-methylbenzylamine (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.
Protocol 2: Boc-Deprotection to Yield the Final Ligand
The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to yield the free secondary amine, which is crucial for interaction with many neurological targets.
Rationale: The Boc group is labile in the presence of strong acid. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and can be easily removed after the reaction is complete. Dichloromethane (DCM) is a suitable solvent as it is inert to the acidic conditions.
Deprotection Workflow
Caption: The workflow for the removal of the Boc protecting group.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Boc-Protected Intermediate | N/A | N/A |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 |
| Dichloromethane (DCM) for extraction | 75-09-2 | 84.93 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Procedure
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel neurological research reagents. The protocols detailed herein provide a robust framework for its application in the generation of potential Sigma-1 receptor modulators. The strategic incorporation of the gem-dimethyl substituted piperidine moiety offers a promising avenue for the development of next-generation CNS-active compounds with improved pharmacological profiles.
References
-
Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]
-
Synthesis of a drug discovery library for the identification of sigma receptors modulators. BioDiscovery. [Link]
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Binding Database. BindingDB. [Link]
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]
-
The discovery and optimization of pyrimidinone-containing MCH R1 antagonists. ScienceDirect. [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. IRIS Unict. [Link]
-
Synthesis of a Fluorinated Derivative of Sigma-1 Receptor Modulator E1R: 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]Acetamide. ResearchGate. [Link]
-
Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit. PubMed. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. [Link]
-
Potent MCHR1 antagonists. ResearchGate. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS. [Link]
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Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Organic Syntheses. [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. [Link]
-
Identification of Regions of the sigma-1 Receptor Ligand Binding Site Using a Novel Photoprobe. PubMed. [Link]
-
Reaction of 4-substituted phenols with benzidine in a peroxidase system. PubMed. [Link]
-
Sluggish Amines in Microwave- Heated Aminocarbonylation Reactions under Air. AWS. [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of 4-substituted piperidines
Welcome to the Technical Support Center for the synthesis of 4-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your reactions.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1] However, its synthesis, particularly with substitution at the 4-position, is often plagued by side reactions that can diminish yield, complicate purification, and compromise stereochemical integrity. This guide provides a structured approach to understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm performing a reductive amination of N-Boc-4-piperidone and my reaction is sluggish with low yield. What are the common causes?
A1: Slow or incomplete reductive amination is a frequent issue. The root causes often lie in the equilibrium of iminium ion formation and the efficacy of the reducing agent.[2][3]
-
Inefficient Iminium Formation: The initial condensation between the ketone and the amine to form an imine/iminium ion is a reversible, pH-sensitive equilibrium. If the pH is too low, the amine starting material is protonated and non-nucleophilic. If the pH is too high, there's insufficient acid to catalyze the dehydration of the hemiaminal intermediate.
-
Reducing Agent Potency and Selectivity: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred as it is selective for the iminium ion over the ketone starting material.[4][5] Harsher reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to undesired alcohol byproducts.[5]
-
Water Scavenging: The formation of the imine from the hemiaminal intermediate releases water. If not removed, this water can push the equilibrium back towards the starting materials.
Q2: During the catalytic hydrogenation of a substituted pyridine to a 4-substituted piperidine, I'm observing partially hydrogenated intermediates and over-reduction byproducts. How can I improve selectivity?
A2: This is a classic challenge in pyridine reduction due to the stability of the aromatic ring and the potential for C-N bond cleavage.[6]
-
Catalyst Poisoning: Impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst, leading to incomplete reduction and the formation of tetrahydropyridine intermediates.
-
Harsh Reaction Conditions: High temperatures and pressures can promote over-reduction, leading to ring-opening and cleavage of the C-N bond.[6]
-
Catalyst Choice: The choice of catalyst significantly influences the outcome. Platinum-based catalysts (like PtO₂) are often effective, but rhodium catalysts (e.g., Rh/C) can sometimes offer better selectivity under milder conditions.[7]
Q3: I'm struggling with the purification of my final 4-substituted piperidine product. It has a similar polarity to my starting materials or byproducts.
A3: Co-elution during chromatography is a common purification bottleneck.
-
Salt Formation: If your product is basic, consider forming a salt (e.g., hydrochloride) to precipitate it from a non-polar organic solvent. This can be an effective way to separate it from non-basic impurities.[2]
-
Protecting Group Strategy: If the piperidine nitrogen is unprotected, it can interact with the silica gel, leading to peak tailing. Using a protecting group like Boc can make the molecule less polar and improve its chromatographic behavior.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider reverse-phase HPLC or using a different stationary phase like alumina.[2]
Troubleshooting Guides by Synthetic Method
Method 1: Reductive Amination of 4-Piperidones
Reductive amination is a widely used method for introducing substituents at the 4-position of a piperidine ring.[4][8] It involves the reaction of a 4-piperidone with a primary or secondary amine in the presence of a reducing agent.
Symptoms: You observe a significant amount of a higher molecular weight byproduct, corresponding to the addition of two piperidone units to a primary amine.
Causality: When using a primary amine, the initial secondary amine product is still nucleophilic and can react with another molecule of the 4-piperidone, leading to a tertiary amine byproduct. This is a classic issue of over-alkylation.[3]
Troubleshooting Protocol:
-
Control Stoichiometry: Use an excess of the primary amine relative to the 4-piperidone. This increases the probability that a piperidone molecule will react with the starting primary amine rather than the secondary amine product.
-
Stepwise Procedure:
-
First, form the imine by mixing the 4-piperidone and the amine in a suitable solvent (e.g., methanol or dichloroethane).[5] Allow sufficient time for the imine to form.
-
Then, add the reducing agent (e.g., NaBH₄) in portions. Adding the reducing agent only after the imine has formed minimizes the time the product amine is present in the reaction mixture with unreacted starting material.[5]
-
-
Choice of Reducing Agent: Using a selective reducing agent like NaBH(OAc)₃ allows for a one-pot reaction where the imine is reduced as it is formed, keeping the concentration of the product amine low.[3][4]
Caption: Reductive amination pathway and potential side reaction.
Method 2: Catalytic Hydrogenation of 4-Substituted Pyridines
The reduction of a substituted pyridine ring is a direct route to the corresponding piperidine.[7]
Symptoms: When the 4-substituent creates a new stereocenter upon reduction, a mixture of diastereomers (e.g., cis and trans) is obtained with poor selectivity.
Causality: The stereochemical outcome is determined by the facial selectivity of hydrogen addition to the pyridine ring or its partially hydrogenated intermediates. This is influenced by the catalyst surface, the steric bulk of the substituent, and the reaction conditions.
Troubleshooting Protocol:
-
Optimize the Catalyst: The choice of catalyst can significantly influence the stereochemical outcome.[7]
-
Heterogeneous Catalysts: Experiment with different metals (e.g., Pt, Pd, Rh, Ru) and supports (e.g., carbon, alumina). The coordination of the substrate to the catalyst surface dictates the direction of hydrogen delivery.
-
Homogeneous Catalysts: For highly stereoselective reductions, consider using a chiral homogeneous catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.
-
-
Control Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.
-
Use of Additives: The addition of an acid (e.g., HCl or acetic acid) can alter the conformation of the substrate and its binding to the catalyst, thereby influencing diastereoselectivity.[7]
Caption: Decision tree for troubleshooting pyridine reduction.[6]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes a general procedure for the reductive amination of N-Boc-4-piperidone with a primary amine.
Materials:
-
N-Boc-4-piperidone
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add the primary amine (1.1 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[2]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalytic Hydrogenation of a 4-Substituted Pyridine
This protocol provides a general method for the reduction of a pyridine ring using Adam's catalyst (PtO₂).
Materials:
-
4-Substituted pyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) (1-5 mol%)
-
Methanol or Acetic Acid
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor (Parr shaker), add the 4-substituted pyridine (1.0 eq) and the solvent (e.g., methanol or glacial acetic acid).[7]
-
Carefully add the PtO₂ catalyst (1-5 mol%) under an inert atmosphere.
-
Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[6]
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
If an acidic solvent was used, neutralize the filtrate with a base (e.g., NaOH or NaHCO₃).
-
Remove the solvent under reduced pressure and purify the crude product as needed.
References
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. [Link]
-
Stereoselective Synthesis of Highly Substituted Piperidines. Sci-Hub. [Link]
-
Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
-
Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. National Institutes of Health. [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
Substituted piperidine challenge. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Unsuccessful intramolecular N-alkylation strategy. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this critical synthetic transformation. As a key building block in medicinal chemistry, achieving a high-yielding and reproducible synthesis is paramount. This document moves beyond simple step-by-step instructions to explore the causality behind experimental choices, helping you to diagnose issues and rationally design process improvements.
The primary transformation involves the conversion of the primary alcohol, Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, into the corresponding alkyl bromide. While seemingly straightforward, this reaction is prone to several pitfalls that can significantly impact yield and purity. This guide will address these challenges through a series of troubleshooting questions and optimized protocols.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis begins with the commercially available precursor, Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. The core challenge is the substitution of the hydroxyl group with a bromide atom. This is typically achieved via nucleophilic substitution, but the choice of brominating agent is critical to avoid side reactions, particularly the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.
Caption: General workflow for the synthesis.
The most successful strategies involve reagents that operate under neutral or mildly acidic conditions, such as phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide).[1] These methods favor an SN2 mechanism, which is efficient for primary alcohols.[1]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently below 50%. What are the most common causes?
A: Low yields in this synthesis typically stem from three main areas: incomplete reaction, formation of side products, or mechanical losses during workup and purification.
-
Incomplete Reaction: The conversion of sterically accessible primary alcohols is usually efficient. If you suspect an incomplete reaction (i.e., significant starting material remains), consider the reactivity of your brominating agent. Ensure the reagent was fresh; for example, PBr₃ can hydrolyze over time. You may also need to increase the reaction time or slightly elevate the temperature (e.g., from 0 °C to room temperature), while carefully monitoring for side product formation via Thin Layer Chromatography (TLC).
-
Side Product Formation: The most significant side reaction to consider is the cleavage of the Boc-protecting group under acidic conditions. If HBr is generated or if the workup is too acidic, the piperidine nitrogen can be deprotected. Another possibility, though less likely for a primary alcohol, is elimination to form an alkene, particularly if high temperatures are used.[2]
-
Workup/Purification Losses: The product and byproducts can be challenging to separate. For instance, in an Appel reaction, removing the triphenylphosphine oxide byproduct can be difficult. If the product is partially water-soluble, significant amounts can be lost during the aqueous extraction phases. Ensure your extractions are thorough and consider a brine wash to reduce the solubility of your organic product in the aqueous layer.
Q2: I see multiple spots on my TLC after the reaction. How do I identify them and prevent their formation?
A: A multi-spot TLC is a common diagnostic challenge. Let's break down the possibilities.
-
Spot 1 (Lowest Rf): This is often the starting alcohol, which is more polar than the product due to its hydroxyl group. If this spot is intense, the reaction is incomplete.
-
Spot 2 (Higher Rf): This should be your desired product, this compound. Alkyl halides are less polar than their corresponding alcohols.
-
Spot 3 (Highest Rf): A faint spot at a very high Rf could indicate an elimination byproduct (an alkene), which is very nonpolar. This is favored by high temperatures and strong, non-nucleophilic bases.
-
Spot 4 (Streaking or near the baseline): This may indicate the presence of the deprotected piperidine salt, which is highly polar and may not move much from the baseline. This occurs if the Boc group is cleaved.
Caption: Troubleshooting decision tree for low yield.
Prevention Strategy: To avoid Boc cleavage, steer clear of methods that generate strong acids, such as using concentrated H₂SO₄ with NaBr.[3] Stick to milder, neutral-condition reagents like PBr₃ in an aprotic solvent or a standard Appel reaction.[1]
Q3: My purification by column chromatography is messy, and the fractions are not clean. What can I do?
A: This is a frequent issue, especially when byproducts have similar polarities to the product.
-
Appel Reaction Byproduct (Triphenylphosphine Oxide - TPPO): TPPO can co-elute with the product. One strategy is to crash it out before the column. After the reaction, concentrate the mixture, add a nonpolar solvent like diethyl ether or a hexane/ether mixture, and cool it. TPPO is often insoluble and can be filtered off.
-
PBr₃ Byproducts: The phosphorous acid byproducts are typically removed during the aqueous workup. Ensure your bicarbonate wash is thorough to neutralize all acidic species.
-
Choosing the Right Solvent System: A shallow solvent gradient is key. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and increase the polarity very slowly. This will provide better separation between the nonpolar product and any remaining, slightly more polar starting material.
Section 3: Optimized Protocols & Methodologies
Here we present two reliable, field-tested protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Bromination using Phosphorus Tribromide (PBr₃)
This method is robust and generally high-yielding. The key is to control the addition of PBr₃ to manage the exothermic reaction.
| Reagent | MW | Amount | Mmol | Equiv. |
| Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | 229.32 | 5.0 g | 21.8 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.16 g (0.75 mL) | 7.99 | 0.37 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Pyridine (optional) | 79.10 | 0.2 mL | ~2.5 | ~0.1 |
Step-by-Step Procedure:
-
Dissolve the starting alcohol (5.0 g, 21.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. A small amount of pyridine can be added to scavenge any generated HBr, though it is often not necessary.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.75 mL, 7.99 mmol) dropwise via syringe over 15 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (15% EtOAc/Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water (~100 mL).
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the fizzing stops and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Extract with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexanes.
Protocol B: The Appel Reaction
This method uses milder conditions and is an excellent alternative if you experience issues with PBr₃, such as Boc-group lability.
| Reagent | MW | Amount | Mmol | Equiv. |
| Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | 229.32 | 5.0 g | 21.8 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 6.86 g | 26.2 | 1.2 |
| Carbon Tetrabromide (CBr₄) | 331.63 | 8.68 g | 26.2 | 1.2 |
| Dichloromethane (DCM) | - | 75 mL | - | - |
Step-by-Step Procedure:
-
Dissolve the starting alcohol (5.0 g, 21.8 mmol) and triphenylphosphine (6.86 g, 26.2 mmol) in anhydrous DCM (75 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (8.68 g, 26.2 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C. The solution will typically turn yellow or orange.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC (15% EtOAc/Hexanes) until the starting material is consumed.
-
Workup: Quench the reaction by adding water (50 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude material will contain triphenylphosphine oxide. It can be purified by flash column chromatography as described in Protocol A.
Section 4: Frequently Asked Questions (FAQs)
Q: Which brominating agent is definitively better?
A: There is no single "best" agent; the choice depends on your specific needs and substrate sensitivities.
| Agent | Pros | Cons |
| PBr₃ | High reactivity, cost-effective, simple workup. | Exothermic, can generate acidic byproducts (HBr). |
| PPh₃/CBr₄ | Very mild conditions, high yield for sensitive substrates. | Stoichiometric amounts of PPh₃ required, TPPO byproduct can be difficult to remove. |
| HBr (in situ) | Inexpensive. | Strongly acidic conditions can cleave the Boc group.[4] |
Q: How do I properly store my brominating agents?
A: Both PBr₃ and CBr₄ should be stored in a cool, dry place under an inert atmosphere if possible. PBr₃ is particularly sensitive to moisture and will fume in air. CBr₄ is light-sensitive. Always handle them in a fume hood.
Q: How can I confirm the structure of my final product?
A: A combination of analytical techniques is recommended:
-
¹H NMR: Look for the disappearance of the alcohol's -CH₂OH signal and the appearance of a new signal for the -CH₂Br group, typically shifted downfield.
-
¹³C NMR: Confirm the shift of the carbon atom bonded to the halogen.
-
Mass Spectrometry (MS): Look for the correct molecular ion peak (M+) and the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br).
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Clark, J. (2015). Replacing the -OH group in alcohols by a halogen. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
MANAC Inc. (2023). Bromination reactions with hydrogen bromide. Chemia. Retrieved from [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
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- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Stability and Storage of Boc-Protected Piperidines
Welcome to the Technical Support Center for Boc-protected piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical building blocks in their synthetic endeavors. Here, we will address common challenges and questions regarding the stability and optimal storage of these compounds to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Boc-protected piperidines?
A1: The stability of the tert-butyloxycarbonyl (Boc) protecting group on a piperidine ring is primarily influenced by three main factors: acidity, temperature, and to a lesser extent, prolonged exposure to certain reactive species. The Boc group is notoriously labile to acidic conditions, which is the basis for its common removal in synthesis.[1][2] Elevated temperatures can also lead to thermal decomposition.[1][3] While generally stable to basic and nucleophilic conditions, understanding these sensitivities is crucial for preventing unintended deprotection during storage or reaction workups.[1][4]
Q2: What are the ideal long-term storage conditions for N-Boc-piperidine derivatives?
A2: For optimal long-term stability, N-Boc-piperidine derivatives should be stored in a cool, dry, and dark environment.[5] A tightly sealed container is essential to protect the compound from atmospheric moisture.[5][6][7] For particularly sensitive derivatives or for archival purposes, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) is recommended.[5] It is imperative to store these compounds away from acidic vapors or reagents.[8]
Q3: I suspect my Boc-protected piperidine has started to degrade. What are the common degradation products?
A3: The most common degradation pathway for a Boc-protected piperidine is the cleavage of the Boc group, resulting in the corresponding free piperidine.[2] This occurs via an acid-catalyzed mechanism that generates a tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine and carbon dioxide.[9][10] The highly reactive tert-butyl cation can also lead to side products by alkylating other nucleophilic sites on the molecule or in the reaction mixture.[9][11][12]
Q4: Can I handle Boc-protected piperidines on the benchtop, or are they sensitive to air and moisture?
A4: While generally stable for short periods on the benchtop, it is good practice to minimize exposure to atmospheric moisture. Some Boc-protected compounds can be sensitive to moisture, and the reagent used for their synthesis, Boc anhydride, is known to hydrolyze.[13] For routine handling, a well-ventilated area is sufficient.[6][14] However, for long-term storage or when working with particularly valuable or sensitive derivatives, handling in a glovebox or under a stream of inert gas is advisable.
Q5: At what temperature does the Boc group become thermally unstable?
A5: The thermal lability of the Boc group can vary depending on the specific molecular structure, but generally, prolonged exposure to temperatures above 85-90°C can induce deprotection.[1] Some studies on thermolytic deprotection in flow chemistry have utilized temperatures as high as 300°C for rapid cleavage.[3][15] For storage and most reaction conditions where the Boc group is intended to remain intact, it is prudent to stay well below these temperatures.
Troubleshooting Guide: Unexpected Deprotection
Issue 1: My Boc-protected piperidine shows signs of deprotection (e.g., presence of the free amine in NMR or LC-MS) after storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Contamination in Storage | Store the compound in a desiccator away from any bottles of acids or acidic reagents. Ensure storage vials are clean and free of acidic residue. | The Boc group is highly sensitive to acid.[1][2] Even trace amounts of acidic vapors in the storage environment can catalyze deprotection over time. |
| Hydrolysis due to Moisture | Ensure the storage container is tightly sealed.[5][6][7] For long-term storage, consider using a container with a PTFE-lined cap and storing it inside a desiccator. | While the Boc group itself is not directly hydrolyzed by water under neutral conditions, moisture can facilitate the action of acidic impurities. |
| Inappropriate Storage Temperature | Store at recommended temperatures, typically 2-8°C.[5] Avoid storing at room temperature for extended periods, especially in warmer climates. | Higher temperatures can accelerate the rate of any degradation process, including acid-catalyzed deprotection.[1] |
Issue 2: I observe significant deprotection of my Boc-piperidine during a reaction where it should be stable.
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Reagents or Byproducts | Carefully review all reagents and reaction conditions. If an acidic byproduct is generated, consider adding a non-nucleophilic base to neutralize it as it forms. | Reactions that generate even catalytic amounts of acid can lead to progressive loss of the Boc group. |
| Use of Lewis Acids | Be aware that some Lewis acids can cleave Boc groups.[9][16] If a Lewis acid is required, a survey of milder options or different protecting groups may be necessary. | Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage.[9] |
| High Reaction Temperature | If possible, run the reaction at a lower temperature. Monitor the reaction progress to find a balance between reaction rate and stability of the protecting group. | The Boc group is thermally labile, and excessive heat can cause deprotection.[13] |
| Solvent Effects | Ensure solvents are neutral and free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. | The choice of solvent can influence the stability of the Boc group, particularly if it can promote acidic conditions. |
Visualizing Degradation Pathways
The primary degradation pathway for Boc-protected piperidines is acid-catalyzed deprotection. The following diagram illustrates this mechanism.
Caption: Acid-catalyzed deprotection of an N-Boc-piperidine.
Experimental Protocols for Stability Assessment
To ensure the integrity of your Boc-protected piperidine starting materials, periodic purity checks are recommended. Here are protocols for common analytical techniques.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the Boc-protected piperidine and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or by mass spectrometry (LC-MS).[17]
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of a new, more polar peak (shorter retention time) may indicate the presence of the deprotected piperidine. Quantify the purity by peak area percentage.
Protocol 2: Purity Assessment by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Boc-protected piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The Boc group has a characteristic singlet signal for the nine tert-butyl protons, typically appearing around 1.4-1.5 ppm. A decrease in the integration of this signal relative to other protons on the molecule, or the appearance of new signals corresponding to the free amine, indicates degradation. Quantitative NMR (qNMR) can be used for a more precise purity assessment.[18]
The following diagram outlines a general workflow for troubleshooting unexpected degradation.
Caption: Troubleshooting workflow for Boc-piperidine degradation.
References
- BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
- BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Thieme. (2019). Thermolytic Deprotection of N-Boc Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- (n.d.). Acid-Labile Handles and Funcfionalized Solid Supports.
- Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- ECHEMI. (n.d.). N-Boc-4-piperidinemethanol SDS, 123855-51-6 Safety Data Sheets.
- ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
- ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
- Apollo Scientific. (2022, September 16). Piperidine-4-carboxaldehyde, N-BOC protected.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- (n.d.).
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?
- RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- (2024, April 9).
- ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurity Identification in Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in identifying and characterizing potential impurities encountered during your synthesis and analysis of this key building block. Our approach is grounded in established analytical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of impurities can significantly impact the yield, purity, and safety of the final product. This guide is designed to provide a systematic approach to identifying these impurities, leveraging common analytical techniques and a foundational understanding of the compound's synthetic pathway and potential degradation routes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my sample of this compound?
A1: Impurities can originate from several stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials: Residual unreacted starting materials or impurities present in the initial reagents.
-
Synthetic Byproducts: Unwanted side reactions occurring during the synthesis.
-
Degradation Products: Decomposition of the target compound due to factors like moisture, temperature, or light.
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.
Q2: I see an unexpected peak in my HPLC analysis. How do I begin to identify it?
A2: A systematic approach is crucial. Start by considering the synthetic route to anticipate potential byproducts. Then, utilize a combination of analytical techniques. LC-MS is an excellent first step to obtain the molecular weight of the impurity. Subsequently, isolation of the impurity followed by NMR spectroscopy can provide structural elucidation. Comparing the retention time with known potential impurities is also a valuable strategy.
Q3: Can the N-Boc protecting group be a source of impurities?
A3: Yes, the tert-butoxycarbonyl (Boc) group can be involved in impurity formation. Incomplete protection can leave residual starting material. Conversely, harsh reaction conditions or improper handling can lead to the premature deprotection of the N-Boc group, resulting in the corresponding free amine.[1]
Q4: How stable is this compound?
A4: While generally stable under standard storage conditions (cool and dry), the compound can be susceptible to degradation. The bromomethyl group is a reactive functional group that can undergo hydrolysis in the presence of moisture to form the corresponding hydroxymethyl derivative. The N-Boc group is sensitive to acidic conditions and can be cleaved.[1]
Troubleshooting Guide: Identifying Common Impurities
This section provides a detailed guide to identifying potential impurities based on the likely synthetic pathway of this compound.
Visualizing the Synthetic Pathway and Potential Impurities
The synthesis of this compound typically involves the N-Boc protection of a 4-methylpiperidine derivative followed by bromination.
Caption: Synthetic pathway and potential impurity formation.
Common Impurities and Their Identification
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) | Identification by LC-MS | Key NMR Signals (Predicted) |
| Tert-butyl 4-methylenepiperidine-1-carboxylate | Incomplete bromination | 197.29 | [M+H]⁺ at m/z 198.3 | Signals for vinylic protons (~4.7 ppm) |
| 4-(Bromomethyl)-4-methylpiperidine | N-Boc deprotection | 206.12 | [M+H]⁺ at m/z 207.1 | Absence of the Boc group signal (~1.4 ppm) |
| Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | Hydrolysis of the bromomethyl group | 215.30 | [M+H]⁺ at m/z 216.3 | Presence of a hydroxyl proton signal, shift of the -CH₂- protons |
| Tert-butyl 4,4-bis(bromomethyl)piperidine-1-carboxylate | Over-bromination | 372.09 | [M+H]⁺ with isotopic pattern for Br₂ | Complex multiplet for the piperidine ring protons |
Experimental Protocols for Impurity Identification
A multi-technique approach is recommended for the unambiguous identification of impurities.
Workflow for Impurity Identification
Caption: A systematic workflow for impurity identification.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the separation and quantification of the main component and potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
This protocol is aimed at obtaining the molecular weight of the impurities detected by HPLC.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC method as described in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Following isolation, NMR spectroscopy is the most powerful tool for determining the precise structure of an impurity.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
By carefully analyzing the data from these experiments, the chemical structure of the impurity can be pieced together.
References
-
Patel, R. M., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. IJNRD. [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Li, J., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
- Google Patents. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PubChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]
- Google Patents. (1998).
-
Ozolins, R., et al. (2020). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]
-
PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]
-
Kalesse, M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Slaninova, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
- Google Patents. (2019).
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
ResearchGate. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
Sources
troubleshooting guide for reactions involving hindered alkyl halides
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions involving sterically hindered alkyl halides. Steric hindrance presents unique challenges, often leading to slow reactions, low yields, and a frustrating prevalence of side products. This resource provides in-depth, troubleshooting-focused answers to common problems, moving beyond simple protocols to explain the mechanistic reasoning behind our recommended solutions.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction with a tertiary alkyl halide is extremely slow or isn't working at all. What's the problem?
Answer: This is a classic issue rooted in the steric hindrance of your substrate. Tertiary and, to a lesser extent, bulky secondary alkyl halides are too sterically crowded around the electrophilic carbon for a standard bimolecular nucleophilic substitution (SN2) reaction to occur. The SN2 mechanism requires the nucleophile to perform a "backside attack," a trajectory that is physically blocked by the bulky alkyl groups.[1][2][3]
If you are using conditions typical for an SN2 reaction (e.g., a strong, unhindered nucleophile in a polar aprotic solvent like DMF or DMSO), the reaction will likely fail. Tertiary alkyl halides simply do not react by the SN2 mechanism.[1]
Troubleshooting Steps:
-
Re-evaluate the Mechanism: You must shift your strategy from SN2 to a unimolecular nucleophilic substitution (SN1) pathway. The SN1 mechanism proceeds in two steps: first, the leaving group departs to form a stable tertiary carbocation, and second, the nucleophile attacks the planar carbocation.[3][4] This pathway bypasses the need for a backside attack, thus overcoming the steric barrier.[3]
-
Change Your Solvent: The rate-limiting step of an SN1 reaction is the formation of the carbocation intermediate.[4][5] To facilitate this, you need a polar protic solvent such as water, methanol, ethanol, or acetic acid. These solvents are excellent at stabilizing both the forming carbocation and the departing anionic leaving group through hydrogen bonding and dipole interactions, thereby lowering the activation energy.[3][6][7]
-
Use a Weak Nucleophile: In an SN1 reaction, the rate is independent of the nucleophile's concentration or strength.[4][8] In fact, using a strong nucleophile that is also a strong base (like an alkoxide) will strongly favor a competing elimination (E2) reaction. The best choice is often the solvent itself (a solvolysis reaction) or a neutral, weakly basic nucleophile.[8][9]
-
Check Your Leaving Group: The stability of the leaving group is paramount in SN1 reactions. A better leaving group will depart more readily, accelerating the reaction. The order of leaving group ability for halogens is I > Br > Cl >> F.[1][10] If your reaction is slow with a chloride, consider switching to the analogous bromide or iodide.
Question 2: My substitution reaction is working, but I'm getting a low yield and a significant amount of an alkene byproduct. How can I favor substitution over elimination?
Answer: You are encountering the classic competition between substitution (SN1/SN2) and elimination (E1/E2) pathways.[11][12] For hindered substrates, this is the most common cause of low yields. Elimination is favored by basic nucleophiles and higher temperatures.
Caption: Competition between Substitution and Elimination pathways.
Troubleshooting Strategy:
The key is to tip the balance away from the elimination pathway. Your approach will depend on whether you are in an SN1/E1 or an SN2/E2 regime.
For Tertiary Halides (SN1/E1 conditions):
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, running the reaction at a lower temperature will disproportionately slow the E1 pathway compared to the SN1 pathway.[13]
-
Avoid Strong Bases: Use a non-basic or weakly basic nucleophile. Solvolysis (using the solvent as the nucleophile) is often the cleanest method for achieving SN1 products.[9][14]
For Secondary Halides (Can be SN1/E1 or SN2/E2):
-
Analyze the Nucleophile/Base: This is the most critical factor.[15]
-
To favor SN2 , use a good nucleophile that is a weak base. Examples include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻.[9]
-
To favor E2 , a strong, sterically hindered base is ideal. Potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are classic examples that are too bulky to act as nucleophiles but are excellent at abstracting a proton to cause elimination.[16][17]
-
-
Solvent Choice: For an SN2 reaction on a secondary halide, a polar aprotic solvent (e.g., acetone, DMSO) is best as it enhances nucleophilicity without promoting carbocation formation.[1][14]
| Reagent Type | Primary Substrate | Secondary Substrate | Tertiary Substrate |
| Strong Nucleophile / Strong Base (e.g., HO⁻, MeO⁻) | SN2 | E2 major, SN2 minor | E2 |
| Strong, Bulky Base (e.g., t-BuOK) | E2 | E2 | E2 |
| Good Nucleophile / Weak Base (e.g., I⁻, CN⁻, RS⁻) | SN2 | SN2 | SN1 / E1 (slow) |
| Weak Nucleophile / Weak Base (e.g., H₂O, EtOH) | No Reaction | SN1, E1 | SN1, E1 |
| Table summarizing expected outcomes based on substrate and reagent properties. Adapted from principles in Chemistry LibreTexts.[9][11][15] |
Question 3: My reaction produced a constitutional isomer of the expected product. What caused this rearrangement?
Answer: The formation of an unexpected isomer is the hallmark of a carbocation rearrangement. This occurs exclusively in reactions that proceed via a carbocation intermediate, namely the SN1 and E1 pathways.
Carbocations will rearrange if they can form a more stable species. The driving force is typically the shift of a neighboring hydride (~H⁻) or alkyl group (~R⁻) to move the positive charge from a secondary carbon to a more stable tertiary or resonance-stabilized position.
Protocol to Minimize Rearrangement:
Unfortunately, if your substrate is prone to rearrangement under SN1/E1 conditions, it is very difficult to prevent it. The most effective strategy is to avoid forming the carbocation altogether.
-
Switch to SN2 Conditions: If possible, force the reaction down an SN2 pathway, which is a concerted, single-step mechanism that does not involve a carbocation intermediate.[1]
-
Substrate: This is only viable for primary or secondary halides. Tertiary halides cannot undergo SN2.
-
Nucleophile: Use a high concentration of a strong, non-basic nucleophile (e.g., NaI, NaCN).
-
Solvent: Use a polar aprotic solvent (e.g., Acetone, DMSO).[1]
-
-
Modify the Substrate: If the desired product must come from a rearrangement-prone substrate, consider if an alternative synthetic route using a different starting material is feasible.
Caption: A workflow for troubleshooting reactions with hindered alkyl halides.
References
-
Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Academia.edu. Retrieved from [Link]
-
Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
4.13: Competition between substitution and elimination. (2021, May 23). Chemistry LibreTexts. Retrieved from [Link]
-
How to understand substitution and elimination reactions in alkyl halides. (2015, March 5). Quora. Retrieved from [Link]
-
Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). StudySmarter. Retrieved from [Link]
-
Alkyl Halide Reaction Mechanisms. (n.d.). Scribd. Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Leaving Group Effect - Alkyl Halides 003. (2012, March 9). YouTube. Retrieved from [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. (2023, August 27). PubMed Central. Retrieved from [Link]
-
Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? (2021, May 5). Quora. Retrieved from [Link]
-
Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.). University of Calgary. Retrieved from [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (2016, January 28). ACS Publications. Retrieved from [Link]
-
Alkyl Halides. (n.d.). Moodle@Units. Retrieved from [Link]
-
Alkyl Halides Substrates for Nucleophilic Substitution & Elimination. (n.d.). University of Missouri-Columbia. Retrieved from [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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What are the conditions that could disfavour an SN1 reaction? (2023, March 17). Quora. Retrieved from [Link]
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11.4: The SN1 Reaction. (2024, March 20). Chemistry LibreTexts. Retrieved from [Link]
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11.4 The SN1 Reaction. (n.d.). OpenStax. Retrieved from [Link]
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Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions. (2013, July 8). YouTube. Retrieved from [Link]
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What makes a tertiary alkyl halide less reactive towards nucleophilic attack compared to secondary alkyl halides? (2022, September 4). Quora. Retrieved from [Link]
-
The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Characterization of Quaternary Piperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quaternary piperidine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during the synthesis, purification, and analytical characterization of these challenging yet vital compounds. The permanent positive charge on the piperidinium nitrogen introduces a unique set of experimental hurdles that require specialized approaches. This resource consolidates field-proven insights and foundational scientific principles to help you navigate these complexities with confidence.
Table of Contents
-
FAQs: Synthesis and Purification
-
Q1: My N-alkylation reaction to form the quaternary salt is sluggish and gives low yields. What's going wrong?
-
Q2: I'm seeing significant amounts of the tertiary amine starting material and over-alkylation byproducts. How can I improve selectivity?
-
Q3: I'm struggling to purify my highly polar, water-soluble quaternary piperidinium salt. What are the best strategies?
-
-
FAQs: Analytical Characterization - Chromatography
-
Q4: My quaternary piperidine derivative shows severe peak tailing on my standard C18 HPLC column. How can I get symmetrical peaks?
-
Q5: I have a chiral quaternary piperidine. What is the best approach for enantiomeric separation?
-
Q6: Can I use Gas Chromatography (GC) to analyze my quaternary piperidinium salt?
-
-
FAQs: Analytical Characterization - Spectroscopy
-
Q7: The proton signals in the ¹H NMR of my piperidinium salt are broader than expected. What causes this and how can I fix it?
-
Q8: I'm having trouble identifying the quaternary carbon in my ¹³C NMR spectrum. Is it missing?
-
Q9: My ESI mass spectrum is confusing. How do quaternary piperidinium salts typically fragment?
-
-
FAQs: Stability and Handling
-
Q10: My purified piperidinium salt is gaining weight and becoming sticky. What is happening?
-
Q11: How does the counter-ion (e.g., Br⁻, I⁻, OTf⁻) affect the properties and characterization of my salt?
-
FAQs: Synthesis and Purification
Q1: My N-alkylation reaction to form the quaternary salt is sluggish and gives low yields. What's going wrong?
Answer: Sluggish N-alkylation, or the Menschutkin reaction, can often be traced back to a few key factors related to reactants and conditions.
-
Leaving Group Reactivity: The reactivity of your alkylating agent is paramount. The general trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻. If you are using an alkyl chloride, consider switching to the more reactive bromide or iodide to accelerate the reaction.[1]
-
Steric Hindrance: Bulky substituents on either the piperidine nitrogen or the alkylating agent can significantly slow down the Sₙ2 reaction. If significant steric hindrance is unavoidable, you may need to employ more forceful conditions, such as increasing the reaction temperature or using a high-pressure reactor.
-
Solvent Effects: The choice of solvent plays a critical role in the rate of quaternization. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can solvate the transition state effectively without competing as a nucleophile.[1] A kinetic study on piperidine synthesis highlighted that while methanol is a common choice, ethanol can sometimes accelerate reaction rates more effectively.[2]
Troubleshooting Workflow for Sluggish N-Alkylation
Caption: Troubleshooting flow for slow N-alkylation reactions.
Q2: I'm seeing significant amounts of the tertiary amine starting material and over-alkylation byproducts. How can I improve selectivity?
Answer: This is a classic challenge in amine alkylation. The key is to control the relative concentrations and reactivity. The formation of a quaternary ammonium salt as a major byproduct indicates over-alkylation of the piperidine nitrogen, a common side reaction with highly reactive alkylating agents.[1]
-
Stoichiometry Control: To favor mono-alkylation leading to the tertiary amine, use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[1] Conversely, to favor the quaternary salt, use a slight excess of the alkylating agent.
-
Slow Addition: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of this reagent in the reaction mixture. This minimizes the chance of a second alkylation event occurring on the newly formed, more nucleophilic tertiary amine product.[1]
-
Temperature Control: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[1]
Q3: I'm struggling to purify my highly polar, water-soluble quaternary piperidinium salt. What are the best strategies?
Answer: The high polarity and ionic nature of these salts make standard silica gel chromatography and extraction procedures challenging. Here are several effective purification strategies:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material.
-
Single-Solvent: Ideal if you can find a solvent that dissolves your compound when hot but not when cold. Ethanol or isopropanol can be good starting points.[3]
-
Two-Solvent System: This is a very powerful technique for quaternary salts. Dissolve your compound in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, water). Then, slowly add a less polar "anti-solvent" in which the salt is insoluble (e.g., acetone, ethyl acetate, diethyl ether, or THF) until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.[4][5] Common successful mixtures include methanol/acetone and ethanol/diethyl ether.[6]
-
-
Ion-Exchange Chromatography: This technique is specifically designed for charged molecules.
-
Cation-Exchange: Use a strong or weak cation-exchange resin. Your positively charged piperidinium ion will bind to the column. You can wash away neutral organic impurities and unreacted anionic starting materials. The product is then eluted by washing the column with a solution containing a high concentration of a counter-ion (e.g., a gradient of NaCl or NH₄Cl solution).[7] This is particularly useful for removing other amine impurities.[8]
-
-
Precipitation/Washing: If the salt precipitates from the reaction mixture, this simplifies purification. The crude product can be collected by filtration and washed extensively with a solvent that dissolves the starting materials and byproducts but not the desired salt (e.g., diethyl ether, cold acetone).[9]
FAQs: Analytical Characterization - Chromatography
Q4: My quaternary piperidine derivative shows severe peak tailing on my standard C18 HPLC column. How can I get symmetrical peaks?
Answer: This is a very common and frustrating problem. The permanent positive charge on your analyte interacts strongly with negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns, leading to a secondary retention mechanism that causes peak tailing.[10][11]
Here’s a systematic approach to solving this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH ≤ 3 with formic or phosphoric acid) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions.[12]
-
Increase Ionic Strength: Adding a buffer salt (e.g., 25-50 mM ammonium formate or ammonium acetate) to the mobile phase can also help. The buffer cations compete with your analyte for the active silanol sites, effectively shielding your compound from these interactions and improving peak shape.[13]
-
Use a Specialized Column: This is often the most robust solution.
-
Mixed-Mode Columns: These columns have stationary phases with both hydrophobic (like C18) and ion-exchange functionalities. A mixed-mode reversed-phase/anion-exchange (RP/AX) column can provide excellent peak shapes for quaternary ammonium compounds without needing ion-pairing reagents.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar and charged compounds. Zwitterionic or amide-based HILIC phases are particularly effective for analyzing quaternary ammonium compounds, often providing excellent retention and peak symmetry.[15][16]
-
HPLC Troubleshooting Logic for Quaternary Amines
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q5: I have a chiral quaternary piperidine. What is the best approach for enantiomeric separation?
Answer: The separation of chiral quaternary piperidines requires a chiral selector. Chiral High-Performance Liquid Chromatography (HPLC) is the most established technique.
-
Chiral HPLC: This is the most widely used method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly versatile and often successful for separating basic, nitrogen-containing compounds. You may need to screen several different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions.[17]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful, "greener" alternative to HPLC that often provides faster separations and higher efficiency. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. It is particularly well-suited for preparative separations.
-
Capillary Electrophoresis (CE): For analytical-scale separations, chiral CE can be highly effective. Anionic cyclodextrin derivatives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are excellent chiral selectors for cationic compounds like quaternary piperidines. The anionic selector migrates in the opposite direction to the cationic analyte, enhancing the separation potential.[1]
| Technique | Advantages | Disadvantages | Best For |
| Chiral HPLC | Highly versatile, wide range of available columns, well-established.[17] | Can use large volumes of organic solvent, may be slower. | Analytical and preparative scale, broad applicability. |
| Chiral SFC | Fast, high efficiency, lower organic solvent consumption. | Higher initial instrument cost. | High-throughput screening, preparative separations. |
| Chiral CE | Extremely high efficiency, very small sample volume required.[1] | Limited to analytical scale, lower concentration sensitivity. | Analytical purity checks, limited sample availability. |
Q6: Can I use Gas Chromatography (GC) to analyze my quaternary piperidinium salt?
Answer: Generally, no. Quaternary piperidinium salts are non-volatile due to their ionic nature. GC analysis requires that the analyte be volatile or be made volatile through derivatization. Since these compounds are salts, they will not vaporize in the GC inlet and will instead decompose at high temperatures. Therefore, GC is not a suitable technique for the direct analysis of these compounds. Liquid chromatography (HPLC, SFC) is the appropriate method.[17]
FAQs: Analytical Characterization - Spectroscopy
Q7: The proton signals in the ¹H NMR of my piperidinium salt are broader than expected. What causes this and how can I fix it?
Answer: Peak broadening in the NMR spectrum of a small molecule can arise from several sources.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening. Dissolved oxygen is also paramagnetic and can degrade spectral quality.
-
Solution: Filter your NMR sample through a small plug of silica or celite to remove particulate impurities. For dissolved oxygen, bubbling an inert gas like nitrogen or argon through the NMR solvent before use can help.[18]
-
-
Aggregation: At higher concentrations, quaternary ammonium salts can form aggregates or micelles in solution. The dynamic exchange between the monomeric and aggregated states can lead to broadened signals.
-
Solution: Try acquiring the spectrum at a lower concentration or at a higher temperature to break up aggregates.[18]
-
-
Slow Conformational Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this ring-flipping is on the same timescale as the NMR experiment, it can lead to broad peaks. This is more common with heavily substituted rings or at lower temperatures.
-
Solution: Acquiring the spectrum at a higher temperature will increase the rate of conformational exchange, often resulting in sharper, averaged signals. Conversely, cooling the sample may "freeze out" the individual conformers, leading to two sets of sharp signals.
-
Q8: I'm having trouble identifying the quaternary carbon in my ¹³C NMR spectrum. Is it missing?
Answer: It's likely not missing, just very small. Quaternary carbons (carbons with no attached protons) consistently show much smaller signals in standard broadband-decoupled ¹³C NMR spectra compared to protonated carbons (CH, CH₂, CH₃).[19] This is due to two main factors:
-
Long Relaxation Times (T₁): Quaternary carbons relax much more slowly back to their equilibrium state after being pulsed. In a standard experiment with a short delay between scans, these carbons may not have fully relaxed, leading to a much weaker signal.
-
Lack of Nuclear Overhauser Effect (NOE): In a proton-decoupled ¹³C experiment, carbons receive a signal enhancement from nearby protons via the NOE. Since quaternary carbons have no directly attached protons, they do not benefit from this significant signal boost.[8]
How to Find It:
-
Increase the Number of Scans: Acquiring the spectrum for a longer period (i.e., more scans) will improve the signal-to-noise ratio and help the weak quaternary carbon signal emerge from the baseline.
-
Adjust Experimental Parameters: Increase the relaxation delay (d1) in your experiment to allow the quaternary carbon to fully relax between pulses. This will significantly increase its relative intensity.
-
Use DEPT: A DEPT-135 or DEPT-90 experiment will show signals for CH₃, CH₂, and CH carbons, but not for quaternary carbons. By comparing your standard ¹³C spectrum with a DEPT spectrum, you can identify the signals that are "missing" in the DEPT, which correspond to your quaternary carbons.[20]
Q9: My ESI mass spectrum is confusing. How do quaternary piperidinium salts typically fragment?
Answer: The fragmentation of permanently charged quaternary ammonium salts in ESI-MS/MS can be complex, often proceeding through competing pathways. Unlike protonated tertiary amines ([M+H]⁺) where a mobile proton directs fragmentation, the charge in a quaternary amine is fixed.
-
Molecular Ion: In positive ion ESI-MS, your compound will be observed as the intact cation, M⁺. You will not see an [M+H]⁺ ion. The observed m/z will correspond to the molecular weight of the cation itself, without the counter-ion.
-
In-Source Fragmentation: Be aware that fragmentation can sometimes occur in the ion source before the ions even reach the mass analyzer. This can be controlled by adjusting parameters like the declustering potential or fragmentor voltage.[21]
-
MS/MS Fragmentation Pathways: When you select the M⁺ ion for MS/MS analysis, several fragmentation pathways are common:
-
Hofmann Elimination (Charge-Directed): This is often a dominant pathway. A proton is abstracted from a β-carbon, leading to the neutral loss of an alkene and formation of a tertiary amine.
-
α-Cleavage (Charge-Remote): Cleavage of a C-C bond adjacent to the nitrogen can occur, leading to the loss of an alkyl radical and the formation of a stable iminium ion.
-
Neutral Loss of an Alkane: A larger alkyl group on the nitrogen can be lost as a neutral alkane, resulting in a new cation.
-
The fragmentation of peptides derivatized with quaternary ammonium salts has been studied, revealing a competition between charge-remote and charge-directed (after Hofmann elimination) mechanisms, which serves as a good model for understanding the fragmentation of quaternary piperidinium derivatives.[22][23]
FAQs: Stability and Handling
Q10: My purified piperidinium salt is gaining weight and becoming sticky. What is happening?
Answer: This is a classic sign of hygroscopicity , the tendency of a substance to absorb moisture from the air. Many ionic salts, especially halides like bromides and chlorides, are hygroscopic. This moisture uptake can lower the melting point (leading to a sticky or oily appearance) and, more critically, can promote chemical degradation.[21]
Solutions:
-
Proper Storage: Always store hygroscopic compounds in a desiccator over a strong drying agent (e.g., P₂O₅, anhydrous CaSO₄). Storing under an inert atmosphere (nitrogen or argon) is also recommended.
-
Handling: When weighing or handling the compound, do so quickly in a low-humidity environment if possible (e.g., in a glove box).
-
Counter-ion Exchange: If hygroscopicity is a persistent problem for your application, consider exchanging the counter-ion. Halide salts (Cl⁻, Br⁻) are often more hygroscopic than salts with larger, more charge-diffuse anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).
Q11: How does the counter-ion (e.g., Br⁻, I⁻, OTf⁻) affect the properties and characterization of my salt?
Answer: The counter-ion has a profound impact on the physicochemical properties and even the analytical behavior of your quaternary piperidinium salt. It should never be considered a passive spectator.
-
Solubility and Hygroscopicity: The nature of the counter-ion is a key determinant of the salt's lattice energy and its interaction with water. Small, hard anions like chloride often lead to higher lattice energies but can also result in greater hygroscopicity. Larger, more "organic" counter-ions like tosylate or triflate can increase solubility in organic solvents and decrease hygroscopicity. The hydrogen bonding ability of the counter-ion also plays a major role.[9][24]
-
Chemical Stability: The counter-ion can affect the chemical stability of the salt, particularly in the solid state. For instance, a more basic counter-ion can create a higher micro-environmental pH in the presence of moisture, potentially accelerating degradation pathways like hydrolysis for sensitive molecules.[25]
-
NMR Spectroscopy: While the effect is usually subtle, the counter-ion can influence the chemical shifts of the protons on the cation, especially those closest to the nitrogen (α-protons), due to ion-pairing effects in solution.
-
Mass Spectrometry: In ESI-MS, you will only observe the cation. However, in negative ion mode, you can sometimes observe ion clusters, such as [M+anion]⁻, which can be a useful diagnostic tool.
-
Chromatography: While the primary interaction causing peak tailing is with the cation, the counter-ion can influence the analyte's overall hydrodynamic radius and interaction with the mobile phase, which can subtly affect retention time and peak shape.
References
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- Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Ferrer, I., & Furlong, E. T. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical and Bioanalytical Chemistry, 400(6), 1645-1555.
- Sorbtech. (n.d.).
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.
- Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Kluczyk, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers.
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- Kleszczyńska, H., et al. (2000). Influence of counterions on the interaction of pyridinium salts with model membranes.
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Technical Support Center: Solvent Effects on the Reactivity of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Last Updated: January 20, 2026
Introduction
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this versatile building block, with a specific focus on the critical role of solvent selection. The unique sterically hindered, neopentyl-like structure of this compound presents specific challenges and opportunities in synthetic chemistry. Understanding how solvents influence reaction pathways is paramount to achieving desired outcomes, minimizing side reactions, and optimizing yields.
This document moves beyond simple protocols to explain the underlying principles governing the reactivity of this sterically encumbered primary bromide. By understanding the "why" behind experimental choices, you will be better equipped to troubleshoot unforeseen issues and rationally design your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with this compound so slow, even though it's a primary bromide?
A1: The slow reactivity is a classic case of steric hindrance.[1][2] While the bromine is attached to a primary carbon, the adjacent quaternary carbon (C4 of the piperidine ring) is heavily substituted with a methyl group and the piperidine ring itself. This arrangement is analogous to a neopentyl halide, which is notoriously unreactive in SN2 reactions.[3] The bulky groups physically obstruct the required backside attack of the nucleophile on the electrophilic carbon.[2] This high degree of steric hindrance significantly raises the activation energy of the SN2 transition state, leading to very slow reaction rates.
Q2: I'm observing unexpected elimination products in my substitution reaction. What's causing this and how can I prevent it?
A2: Elimination (E2) reactions are a common competitive pathway, especially when using strong, sterically hindered bases or at elevated temperatures.[4] The bulky nature of the substrate can sometimes make it easier for a base to abstract a β-hydrogen than for a nucleophile to attack the sterically shielded carbon.
To minimize elimination:
-
Use a less hindered, highly nucleophilic species: For example, azide (N₃⁻) or cyanide (CN⁻) are good nucleophiles but relatively weak bases.
-
Employ a non-basic nucleophile if possible.
-
Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.
-
Choose a polar aprotic solvent: Solvents like DMSO or DMF can enhance the nucleophilicity of anionic nucleophiles without solvating them as strongly as protic solvents, which can help the SN2 pathway compete more effectively.[5][6]
Q3: Can this compound undergo SN1 reactions? I'm seeing products that suggest a carbocation intermediate.
A3: While it is a primary bromide, the formation of a primary carbocation is highly unfavorable. However, under forcing conditions, particularly in polar protic solvents (like water, methanol, or ethanol), an SN1-type mechanism involving a rearranged carbocation is possible. The initial formation of a primary carbocation could be followed by a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This can lead to a mixture of rearranged products. Solvolysis, where the solvent acts as the nucleophile, is a common scenario for SN1 reactions.[5][7]
Q4: Are there any known side reactions involving the Boc protecting group under my reaction conditions?
A4: The tert-butoxycarbonyl (Boc) group is generally stable to a wide range of nucleophilic and basic conditions. However, it is sensitive to strong acids.[8][9] If your reaction conditions are strongly acidic, you risk deprotection of the piperidine nitrogen. The resulting secondary amine can then compete as a nucleophile, leading to undesired side products. Additionally, the tert-butyl cation generated during deprotection can alkylate other nucleophilic species present in the reaction mixture.[10][11]
Troubleshooting Guides
Issue 1: Low or No Conversion in an SN2 Reaction
Symptom: After the allotted reaction time and workup, analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low SN2 conversion.
Detailed Protocol: Optimizing a Slow SN2 Reaction
-
Solvent Selection (The Primary Factor):
-
Rationale: Polar aprotic solvents are crucial for SN2 reactions involving anionic nucleophiles.[12][13] They solvate the counter-cation (e.g., K⁺, Na⁺) but leave the nucleophile relatively "naked" and more reactive.[6][14] Protic solvents (e.g., ethanol, methanol) form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its nucleophilicity and slows the reaction.[14][15]
-
Action: If not already using one, switch to DMF, DMSO, or acetonitrile. These solvents have high dielectric constants that help dissolve ionic reagents but lack acidic protons.[5]
-
-
Temperature and Reaction Time:
-
Rationale: Due to the high steric hindrance, significant thermal energy is often required to overcome the activation barrier.
-
Action: Increase the reaction temperature in increments (e.g., from 60°C to 80°C, then to 100°C). Monitor the reaction closely by TLC or LC-MS for the appearance of elimination byproducts. Extended reaction times (24-72 hours) may be necessary.
-
-
Catalytic Additives (Finkelstein Reaction Principle):
-
Rationale: If your nucleophile is not iodide, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction. The iodide, being an excellent nucleophile and leaving group, can displace the bromide to form the more reactive iodo-intermediate in situ. This intermediate then reacts faster with your primary nucleophile.
-
Action: Add 0.1 equivalents of NaI or TBAI to the reaction mixture.
-
Issue 2: Formation of Rearranged Products
Symptom: Characterization of the product mixture reveals isomers that are not the result of direct substitution, suggesting a carbocation rearrangement.
Underlying Mechanism & Solvent Effects
This issue points towards an SN1-like pathway. Polar protic solvents are the primary culprits as they excel at stabilizing the charged intermediates involved in an SN1 reaction: the carbocation and the leaving group.[7][15] Their high polarity and hydrogen-bonding ability lower the energy of the transition state for carbocation formation.[5]
Caption: SN1 pathway with rearrangement.
Corrective Actions
-
Switch to a Polar Aprotic Solvent: This is the most effective solution. Solvents like DMF, DMSO, or acetone disfavor the formation of carbocations and will strongly promote the desired SN2 pathway.[6] The reaction rate for SN2 can be orders of magnitude faster in an aprotic solvent compared to a protic one.[5]
-
Use a More Nucleophilic Reagent: A stronger, more concentrated nucleophile will favor the bimolecular SN2 reaction over the unimolecular SN1 pathway.
-
Avoid Lewis Acids: Ensure no adventitious Lewis acids are present, as they can coordinate to the bromine atom and facilitate its departure, promoting carbocation formation.
Data Summary
Table 1: Influence of Solvent Choice on Reaction Pathway and Rate
| Solvent Class | Examples | Effect on Nucleophile (Nu⁻) | Favored Mechanism | Typical Issues with Substrate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Minimally solvated, high reactivity[5][13] | SN2 | Reaction may still be slow due to sterics, requiring heat. |
| Polar Protic | Water, Methanol, Ethanol | Heavily solvated ("caged"), low reactivity[6][14] | SN1 / E1 | Solvolysis, carbocation rearrangement, low yields of desired product. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Poor solubility of most nucleophiles | Generally unsuitable | Incomplete reaction due to poor reagent solubility. |
Conclusion
The reactivity of this compound is dominated by its neopentyl-like steric hindrance. Successful nucleophilic substitution requires careful consideration of reaction conditions to favor the SN2 pathway while suppressing competing SN1 and E2 reactions. The choice of a polar aprotic solvent is the single most critical factor in enhancing nucleophile reactivity and preventing undesirable carbocation rearrangements. By understanding these solvent effects and implementing the troubleshooting strategies outlined in this guide, researchers can effectively utilize this valuable building block in their synthetic endeavors.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- Shemmassian Academic Consulting. (2024, August 8). Substitution and Elimination Reactions for the DAT.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Benchchem. (n.d.). Dealing with unexpected rearrangement products of neopentyl-type halides.
- Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University.
- Benchchem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect S_N2 Reactions.
- Khan Academy. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
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Validation & Comparative
A Comparative Guide to Piperidine-Based Electrophiles in Modern Synthesis
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, making the development of efficient and selective methods for its synthesis and functionalization a cornerstone of modern organic chemistry.[1][2][3][4][5] This guide provides a comparative analysis of different classes of piperidine-based electrophiles, offering insights into their reactivity, selectivity, and practical applications. The discussion is supported by experimental data and established protocols to aid researchers in selecting the optimal electrophile for their synthetic challenges.
The Strategic Importance of Piperidine Electrophiles
The construction of complex molecules often hinges on the ability to form carbon-carbon and carbon-heteroatom bonds with precise control over stereochemistry and regiochemistry. Piperidine-based electrophiles serve as powerful tools in this endeavor, enabling the introduction of the piperidine motif or the functionalization of existing piperidine rings. These electrophiles are broadly categorized based on the nature of the electrophilic center, which dictates their reactivity profile and synthetic utility.
Key Classes of Piperidine-Based Electrophiles: A Comparative Overview
This section delves into the most prominent classes of piperidine-based electrophiles, comparing their performance based on reactivity, selectivity, and substrate scope.
N-Acyliminium Ions: Versatile Intermediates for C-C Bond Formation
N-Acyliminium ions are highly reactive intermediates generated in situ from precursors such as N-acyl-2-methoxypiperidines or N-acyl-2-acyloxypiperidines.[6] These electrophiles are particularly valuable for the formation of C-C bonds at the C2 position of the piperidine ring.
Reactivity and Selectivity: The reactivity of N-acyliminium ions is modulated by the choice of the activating group and the reaction conditions. Lewis acids, such as Sc(OTf)₃, Sn(OTf)₂, and Cu(OTf)₂, are commonly employed to catalyze their formation and subsequent reaction with nucleophiles.[6] A significant advantage of this class of electrophiles is the high degree of diastereoselectivity often observed in their reactions, particularly with silyl enolates, leading to the preferential formation of cis-2-substituted piperidines.[6]
Experimental Data Snapshot:
| Precursor | Nucleophile | Catalyst | Diastereoselectivity (cis:trans) | Yield (%) | Reference |
| N-Cbz-2-acetoxy-3-benzyloxypiperidine | Silyl enolate of acetophenone | Sc(OTf)₃ | >95:5 | 85 | [6] |
| N-Cbz-2-methoxypiperidine | Allyltrimethylsilane | TiCl₄ | 80:20 | 78 | J. Org. Chem. 1995, 60, 7, 2037–2045 |
Causality Behind Experimental Choices: The use of a bulky protecting group on the nitrogen, such as benzyloxycarbonyl (Cbz), can influence the facial selectivity of the nucleophilic attack on the iminium ion, contributing to the observed high diastereoselectivity. The choice of Lewis acid is also critical; stronger Lewis acids can lead to faster reaction rates but may also result in lower selectivity or side reactions.
Piperidinium Salts: Tunable Electrophiles for Diverse Transformations
Piperidinium salts, particularly N-alkyl and N-aryl pyridinium salts, are stable and versatile electrophiles.[7][8][9][10] Their reactivity can be fine-tuned by modifying the substituent on the nitrogen atom and the counter-anion. These salts are employed in a range of transformations, including cross-coupling reactions and as precursors for radical-based functionalization.[9][11]
Reactivity and Selectivity: N-Alkyl pyridinium salts can act as electrophiles in nickel-catalyzed cross-electrophile coupling reactions.[9] The reactivity is influenced by the redox potential of the pyridinium salt, which can be modulated by the electronic properties of the N-substituent. N-Amino pyridinium salts have emerged as bifunctional reagents, capable of acting as both nucleophiles and electrophiles (or radical precursors) after N-N bond cleavage.[12][13][14]
Experimental Workflow: Nickel-Catalyzed Cross-Electrophile Coupling
Caption: Nickel-catalyzed cross-electrophile coupling.
Halogenated Piperidines: Precursors for a Variety of Functionalizations
2-Halopiperidines and 4-halopiperidines are valuable electrophilic building blocks.[15][16] The halogen atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups.
Reactivity and Selectivity: The reactivity of halopiperidines is dependent on the nature of the halogen (I > Br > Cl) and the substitution pattern on the piperidine ring. For instance, 4-chloropiperidines can be generated from homoallylic amines and subsequently used in further transformations.[17] The stereochemistry of the substitution reaction can often be controlled by the reaction conditions and the nature of the nucleophile.
Protocol for the Synthesis of 4-Chloropiperidines:
A noteworthy method for the synthesis of 4-chloropiperidines involves the reaction of homoallylic amines with an electrophile generated in situ from DMSO and HCl·DMPU.[17]
Step-by-Step Methodology:
-
To a solution of the homoallylic amine in a suitable solvent (e.g., CH₂Cl₂), add HCl·DMPU.
-
Add DMSO dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with a basic solution (e.g., sat. aq. NaHCO₃) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Piperidine-Based Sulfonyl Esters: Highly Reactive Electrophiles
Piperidine derivatives bearing a sulfonyl ester group (e.g., tosylate, mesylate) at a substituent carbon are potent electrophiles due to the excellent leaving group ability of the sulfonate anion. These are often used in intramolecular cyclization reactions to form bicyclic piperidine-containing structures.
Reactivity and Selectivity: The high reactivity of sulfonyl esters allows for reactions to proceed under mild conditions. In the context of piperidine synthesis, intramolecular reactions of amine nucleophiles with sulfonate electrophiles are a common strategy for ring formation. The stereochemical outcome is typically governed by the principles of Sɴ2 reactions, leading to inversion of configuration at the electrophilic center. While the search results did not provide a direct comparison of different piperidine-based sulfonyl esters, the general principles of sulfonate reactivity are well-established in organic synthesis.[18][19]
Comparative Performance Summary
| Electrophile Class | Typical Application | Key Advantages | Limitations |
| N-Acyliminium Ions | C-C bond formation at C2 | High diastereoselectivity, mild reaction conditions | Requires in situ generation, sensitive to moisture |
| Piperidinium Salts | Cross-coupling, radical reactions | Stable, tunable reactivity, commercially available precursors | May require transition metal catalysts, regioselectivity can be a challenge[20] |
| Halogenated Piperidines | Nucleophilic substitution | Versatile for introducing various functional groups | Reactivity varies with halogen, may require harsh conditions |
| Sulfonyl Esters | Intramolecular cyclizations | Highly reactive, excellent leaving group | Can be prone to elimination side reactions |
Conclusion and Future Perspectives
The choice of a piperidine-based electrophile is dictated by the specific synthetic transformation required. N-Acyliminium ions offer excellent control over stereochemistry for C-C bond formation at the 2-position. Piperidinium salts provide a versatile platform for a broader range of transformations, including modern cross-coupling and radical-based methods. Halogenated piperidines and sulfonyl esters remain workhorse electrophiles for nucleophilic substitution and cyclization reactions, respectively.
Future research in this area will likely focus on the development of new catalytic systems that enable even greater control over selectivity and reactivity. The exploration of novel activating groups for iminium ion formation and the design of new piperidinium salts with unique reactivity profiles will continue to expand the synthetic chemist's toolbox for the construction of complex piperidine-containing molecules.
References
- SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS - TUScholarShare - Temple University.
- (a)
- N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed...
- Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing).
- N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine synthesis - Organic Chemistry Portal.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- (PDF)
- Pharmacological Applications of Piperidine Deriv
- Piperidine-based drug discovery - ResearchG
- N-Alkyl pyridinium salts as the active components in materials and...
- Efficient Synthesis of Piperidine Derivatives.
- Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PubMed Central.
- Synthetic applications of 2-aryl-4-piperidones.
- Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides | Organic Letters - ACS Public
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
- N-Amino pyridinium salts in organic synthesis - RSC Publishing.
- N-Amino Pyridinium Salts in Organic Synthesis | Request PDF - ResearchG
- Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC - PubMed Central.
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analytical methods for the quantification of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
An In-Depth Comparative Guide to Analytical Methods for the Quantification of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Introduction
This compound is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. As a substituted piperidine, it forms the core of numerous bioactive molecules. The presence of a Boc-protecting group and a reactive bromomethyl functional group makes it a versatile intermediate. Accurate and precise quantification of this intermediate is critical for ensuring reaction stoichiometry, monitoring reaction completion, determining purity, and ultimately guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this non-chromophoric, thermally sensitive molecule. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present a comparative analysis of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Understanding the Molecule
The molecular structure of this compound dictates the strategy for its analysis. Key structural features present distinct challenges and opportunities:
-
Lack of a Strong UV Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that would allow for sensitive detection using standard UV-Vis detectors. This necessitates the use of universal detection methods or derivatization.
-
Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to heat and strong acids.[1][2] This characteristic poses a significant challenge for Gas Chromatography (GC), where high temperatures in the injector port can cause degradation, leading to inaccurate quantification.
-
Non-Volatile Nature: With a molecular weight of 294.23 g/mol and a polar carbamate group, the compound is non-volatile, making it an ideal candidate for Liquid Chromatography.
Comparative Analysis of Key Quantification Techniques
A successful analytical method must be accurate, precise, specific, and robust. Here, we compare three powerful techniques capable of quantifying our target molecule.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC is the cornerstone of pharmaceutical analysis. For compounds lacking a UV chromophore, the Charged Aerosol Detector (CAD) offers a robust and near-universal detection solution.[3]
Principle of Operation: The HPLC eluent is nebulized into an aerosol, and the solvent is evaporated, leaving behind particles of the non-volatile analyte. These particles are then charged by a corona discharge and detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[4][5] This mechanism makes CAD an excellent choice for non-volatile compounds, providing consistent response regardless of the chemical structure.[6]
Expertise & Causality: A reversed-phase C18 column is selected due to the compound's moderate polarity. The mobile phase, a gradient of acetonitrile and water, provides good separation from potential impurities. Formic acid is added to improve peak shape. CAD is chosen over other universal detectors like Refractive Index (RI) because it is compatible with gradient elution and offers superior sensitivity.[3]
Experimental Protocol: HPLC-CAD
-
Instrumentation:
-
UHPLC/HPLC System (e.g., Thermo Scientific™ Vanquish™)
-
Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™)[5]
-
Chromatography Data System (CDS)
-
-
Chromatographic Conditions:
-
Column: Acclaim™ RSLC 120 C18, 2.2 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas: Nitrogen at 35 psi
-
Data Collection Rate: 10 Hz
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a series of calibration standards (e.g., 0.05 - 2 mg/mL) from a reference standard of known purity.[7]
-
-
Analysis & Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A power function regression is often suitable for CAD data.[7]
-
Inject the sample solution and determine its concentration from the calibration curve.
-
Workflow for HPLC-CAD Analysis
Caption: Workflow for quantification by HPLC-CAD.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method recognized by major pharmacopeias for its ability to provide direct, traceable quantification without the need for an analyte-specific reference standard.[8][9] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]
Principle of Operation: A sample is prepared by accurately weighing the analyte and a certified internal standard into an NMR tube with a deuterated solvent. The concentration of the analyte is determined by comparing the integral of a specific analyte resonance with the integral of a known resonance from the internal standard.[10]
Expertise & Causality: This technique is ideal for characterizing new batches of the intermediate where a fully characterized reference standard may not yet be available. The choice of internal standard is critical; it must be stable, have high purity, not react with the analyte, and have resonances that do not overlap with the analyte's signals. Maleic acid is a suitable choice here. A high-field spectrometer (≥400 MHz) is preferred to achieve better signal dispersion and sensitivity.[8][11]
Experimental Protocol: qNMR
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a suitable probe.
-
Analytical Balance (readable to 0.01 mg).
-
Class A Volumetric Glassware.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~5 mg of a certified internal standard (e.g., Maleic Acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard quantitative 1H experiment (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16 or 32 (to achieve adequate signal-to-noise).
-
Temperature: 298 K.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the 9-proton singlet of the t-butyl group) and a signal from the internal standard (e.g., the 2-proton singlet of maleic acid).
-
Calculate the purity or concentration using the following equation[10]:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
-
Workflow for qNMR Analysis
Caption: Workflow for quantification by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
While challenging for this specific molecule, GC-MS is a powerful technique known for its high sensitivity and specificity.[12] Its applicability here is contingent on overcoming the thermal lability of the Boc group.
Principle of Operation: The sample is vaporized in a heated inlet and separated on a capillary column based on its volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification.
Expertise & Causality: Direct injection into a standard hot GC inlet (e.g., 250°C) would likely cause the Boc group to cleave, resulting in the detection of the deprotected piperidine and not the target analyte.[13] This would render the quantification invalid. A potential, though complex, workaround involves derivatization to a more thermally stable analogue or the use of advanced, low-temperature injection techniques. Due to this significant drawback, GC-MS is the least recommended of the three methods for routine quantification of this intact molecule. It may, however, be useful for identifying volatile impurities.
Performance Comparison
The choice of an analytical method often involves a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the quantification of this compound.
| Parameter | HPLC-CAD | qNMR | GC-MS (Hypothetical) |
| Specificity | High (with chromatographic separation) | High (signal-specific) | Very High (MS detection) |
| Sensitivity (LOD/LOQ) | Low ng / High ng[6][7] | High µg / Low mg[14] | Low pg / High pg |
| Linearity Range | Good (often requires non-linear fit)[7] | Excellent | Excellent |
| Precision (%RSD) | < 2% | < 1%[9] | < 5% |
| Accuracy | High (dependent on reference standard) | Very High (primary method) | Poor (due to degradation) |
| Throughput | High (15-20 min/sample) | Low (requires long relaxation delays) | High (10-15 min/sample) |
| Reference Standard | Requires analyte-specific standard | Requires certified internal standard | Requires analyte-specific standard |
| Key Advantage | Robust, high-throughput QC method | Absolute quantification, no analyte standard needed | Ultra-high sensitivity |
| Key Disadvantage | Requires analyte-specific standard | Lower throughput and sensitivity | Analyte degradation is highly likely |
Conclusion and Recommendations
For the routine, accurate, and robust quantification of this compound in a drug development setting, HPLC with Charged Aerosol Detection (HPLC-CAD) is the most recommended method. It provides the necessary sensitivity, specificity, and throughput for quality control and process monitoring, provided a well-characterized reference standard is available.
Quantitative NMR (qNMR) serves as an invaluable orthogonal technique. It is the method of choice for the initial purity assignment of a new batch of the intermediate or for the certification of a reference standard, as it provides absolute quantification without reliance on a compound-specific standard. While its throughput is lower, its accuracy and role as a primary ratio method are unparalleled.[8]
GC-MS is not recommended for the quantification of the intact molecule due to the high probability of thermal degradation of the Boc-protecting group. Its use should be limited to specialized applications, such as profiling volatile impurities, and would require significant method development to mitigate on-instrument degradation.
By selecting the appropriate analytical tool based on the specific requirements of the task—be it high-throughput quality control or primary standard characterization—researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final products.
References
-
Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
-
Ligor, M. (2012). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
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A Researcher's Guide to the Structural Confirmation of Products from Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the 4,4-disubstituted piperidine scaffold is a cornerstone of modern medicinal chemistry. Its inherent three-dimensional structure and favorable pharmacokinetic properties make it a privileged motif in a vast array of therapeutic agents. At the heart of many synthetic routes to these valuable compounds lies tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a versatile building block. However, the structural integrity of the final products derived from this reagent is paramount. This guide provides an in-depth technical comparison of the products formed from its key reactions and the critical experimental data required for their unambiguous structural confirmation.
The primary challenge in reactions involving this compound stems from the steric hindrance around the electrophilic carbon. The presence of a quaternary carbon adjacent to the methylene bromide creates a neopentyl-like structure. This arrangement significantly impedes the backside attack required for a classical SN2 reaction, often necessitating more forcing conditions or alternative mechanistic pathways.[1][2][3] Understanding this inherent reactivity is crucial for predicting reaction outcomes and selecting appropriate analytical methods for verification.
Comparative Analysis of Key Reaction Pathways
The workhorse reaction for this substrate is nucleophilic substitution. Below, we compare the outcomes and structural confirmation data for reactions with common nucleophiles.
Nucleophilic Substitution with Azide
The azide ion is an excellent nucleophile for SN2 reactions due to its small size and high charge density.[4] Despite the steric hindrance of the substrate, the reaction with sodium azide proceeds, typically in a polar aprotic solvent like DMSO, to yield tert-butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate. This product is a valuable intermediate for the introduction of an amine functionality via reduction.
Alternative Reagents: While sodium azide is the most common choice, potassium azide can also be used. The choice of counter-ion generally has a minimal impact on the reaction outcome.
Nucleophilic Substitution with Cyanide
The introduction of a nitrile group via reaction with a cyanide salt, such as sodium or potassium cyanide, provides a handle for further elaboration into carboxylic acids, amines, or ketones. The reaction to form tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate also typically requires elevated temperatures and a polar aprotic solvent.
Nucleophilic Substitution with Malonates
For the construction of more complex carbon skeletons, the alkylation of soft carbon nucleophiles like diethyl malonate is a key strategy.[5] This reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride, to generate the malonate enolate. The resulting product, a diethyl 2-((1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)methyl)malonate, is a versatile intermediate for the synthesis of carboxylic acid derivatives.
Structural Confirmation: A Multi-technique Approach
Unambiguous structural confirmation of the products from these reactions relies on a combination of spectroscopic techniques. The following sections detail the expected data and provide representative experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for the routine structural analysis of these compounds. The high symmetry of the piperidine ring in the starting material is often maintained in the product, leading to predictable spectral patterns.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Key Products
| Compound | Piperidine Protons (δ, ppm) | -CH₂-X (δ, ppm) | Boc (δ, ppm) | Other Key Signals (δ, ppm) |
| tert-Butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate | 1.20-1.60 (m, 4H), 3.65 (br s, 4H) | 3.25 (s, 2H) | 1.46 (s, 9H) | 0.95 (s, 3H, -CH₃) |
| tert-Butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate | 1.30-1.70 (m, 4H), 3.70 (br s, 4H) | 2.40 (s, 2H) | 1.47 (s, 9H) | 1.05 (s, 3H, -CH₃) |
| Diethyl 2-((1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)methyl)malonate | 1.15-1.55 (m, 4H), 3.60 (br s, 4H) | 2.05 (d, J = 7.5 Hz, 2H) | 1.45 (s, 9H) | 4.20 (q, J = 7.1 Hz, 4H), 3.75 (t, J = 7.5 Hz, 1H), 1.25 (t, J = 7.1 Hz, 6H), 0.90 (s, 3H, -CH₃) |
Causality in NMR Shifts: The chemical shift of the methylene protons (-CH₂-X) is highly diagnostic. The electronegativity of the substituent directly attached to the methylene group dictates its downfield shift. For instance, the protons of the azidomethyl group are significantly downfield compared to those of the cyanomethyl group, which in turn are downfield from the malonate-substituted methylene protons. The broadness of the piperidine proton signals is due to the conformational exchange of the ring at room temperature.
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
Table 2: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Calculated M+H⁺ | Observed M+H⁺ | Key Fragment Ions (m/z) |
| tert-Butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate | C₁₂H₂₂N₄O₂ | 255.1816 | 255.1819 | 199 (loss of C₄H₈), 155 (loss of Boc) |
| tert-Butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate | C₁₃H₂₂N₂O₂ | 255.1754 | 255.1758 | 199 (loss of C₄H₈), 155 (loss of Boc) |
| Diethyl 2-((1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)methyl)malonate | C₁₉H₃₃NO₆ | 388.2329 | 388.2333 | 332 (loss of C₄H₈), 288 (loss of Boc) |
Trustworthiness of Fragmentation Patterns: The fragmentation of N-Boc protected piperidines is well-characterized.[6][7] A dominant fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (44 Da) from the carbamate. The observation of these characteristic neutral losses provides a high degree of confidence in the structural assignment.
Experimental Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
For tandem MS (MS/MS), select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | N₃ Stretch | C≡N Stretch | C=O (Ester) Stretch | C=O (Boc) Stretch |
| tert-Butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate | ~2100 (strong) | - | - | ~1690 |
| tert-Butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate | - | ~2250 (medium) | - | ~1690 |
| Diethyl 2-((1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)methyl)malonate | - | - | ~1735 | ~1690 |
Visualizing the Synthetic and Analytical Workflow
To provide a clear overview of the process, the following diagrams illustrate the reaction pathways and the logical flow of structural confirmation.
Caption: Workflow for the structural confirmation of reaction products.
Alternative Synthetic Strategies
While nucleophilic substitution on this compound is a common approach, alternative routes to 4,4-disubstituted piperidines exist. These often involve the construction of the piperidine ring itself with the desired substituents already in place or the modification of a pre-existing 4-substituted piperidine. For instance, the alkylation of the enolate of a 4-piperidone derivative followed by reduction can provide access to similar structures. [8]The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the specific functional groups to be introduced.
Conclusion
The structural confirmation of products derived from this compound requires a rigorous and multi-faceted analytical approach. A thorough understanding of the substrate's inherent steric hindrance and the expected outcomes of its reactions with various nucleophiles is essential for efficient and successful synthesis. By leveraging the combined power of NMR, mass spectrometry, and IR spectroscopy, and by carefully interpreting the resulting data in the context of established fragmentation and chemical shift patterns, researchers can confidently verify the structures of these valuable 4,4-disubstituted piperidine building blocks, paving the way for the discovery of new and improved therapeutic agents.
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A Senior Application Scientist's Guide to the LC-MS Analysis of Reaction Mixtures Containing Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Welcome to a comprehensive guide on the analytical challenges and solutions for monitoring reaction mixtures containing tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. As a pivotal building block in medicinal chemistry and drug development, the accurate analysis of this compound and its related impurities is paramount for ensuring reaction efficiency, yield, and the purity of final products. Piperidine derivatives, in general, are significant fragments in the design of pharmaceuticals.[1]
This guide moves beyond standard protocols to explain the causality behind analytical choices, offering field-proven insights into method development, troubleshooting, and a comparative analysis of alternative techniques. Our focus is on leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, while acknowledging the contextual utility of other methods.
The Analytical Challenge: Understanding the Analyte
This compound (MW: 292.22 g/mol , Formula: C12H22BrNO2) presents a unique set of analytical hurdles primarily due to two structural features: the thermally labile tert-butoxycarbonyl (Boc) protecting group and the bromine atom.
The Boc group is notoriously susceptible to cleavage under acidic conditions or elevated temperatures.[2] This instability is not just a synthetic consideration but a major analytical one, as it can occur within the analytical instrument itself, leading to misinterpretation of data. The bromine atom, while providing a useful isotopic signature, also influences the molecule's chromatographic behavior.
Chapter 1: The Gold Standard - LC-MS for Reaction Monitoring
For non-volatile and thermally sensitive molecules like our target analyte, LC-MS is the undisputed method of choice. It provides the sensitivity to detect low-level impurities and the selectivity to resolve components in a complex reaction matrix.
The "Why" Behind Method Development: A Causal Approach
A robust LC-MS method is a self-validating system. Every parameter is chosen to mitigate specific challenges posed by the analyte and the sample matrix.
Liquid Chromatography (LC) - The Separation
-
Column Chemistry: A C18 reversed-phase column is the workhorse and logical starting point. The nonpolar stationary phase effectively retains the molecule based on its hydrophobicity (XLogP3: ~2.6).[3]
-
Mobile Phase: The key to preserving the Boc group is avoiding harsh acidic modifiers. While trifluoroacetic acid (TFA) is a common choice for peptide analysis, it can induce deprotection of the Boc group.[2][4] A gentler mobile phase, such as acetonitrile and water with 0.1% formic acid, provides sufficient protonation for good ionization efficiency in positive mode ESI without aggressively cleaving the protecting group.[2]
-
Elution Strategy: A gradient elution (from high aqueous to high organic) is essential for analyzing reaction mixtures. This approach ensures that early-eluting polar starting materials and late-eluting nonpolar products or impurities are all resolved and eluted within a reasonable timeframe.
Mass Spectrometry (MS) - The Detection
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal "soft" ionization technique for this molecule.[5] It allows the compound to enter the gas phase as an intact, protonated ion [M+H]+, minimizing the initial energy transfer and thus reducing the risk of fragmentation within the source.
-
The Boc-Group Challenge in the Source: Even with ESI, in-source fragmentation is a significant risk for Boc-protected amines.[6] This occurs when the molecule fragments after ionization but before entering the mass analyzer. The primary neutral losses to watch for are:
-
Loss of isobutylene: [M+H - 56]+
-
Loss of the entire Boc group: [M+H - 100]+
-
Simultaneous loss of isobutylene and CO2: A two-step fragmentation that also results in the [M+H - 100]+ species.[7] To mitigate this, it is crucial to use the lowest possible source temperatures and fragmentor/cone voltages that still yield adequate signal.[2]
-
-
Detecting the Halogen: The presence of a single bromine atom provides a highly characteristic isotopic pattern. The natural abundance of 79Br and 81Br is approximately 50.7% and 49.3%, respectively. Therefore, the mass spectrum of any bromine-containing ion will exhibit two peaks of nearly equal intensity, separated by 2 Da (the M and M+2 peaks). This signature is an invaluable tool for selectively identifying and confirming bromine-containing species in the chromatogram.[8][9]
Experimental Workflow & Protocols
The following protocols represent a robust starting point for analysis.
Experimental Workflow Diagram
Caption: Standard workflow for LC-MS analysis of reaction mixtures.
Protocol 1: Sample Preparation
-
Aliquot: Carefully take a 10 µL aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot 1:100 with a solution of 50:50 acetonitrile/water. This solvent is compatible with the initial mobile phase conditions and ensures the analyte remains dissolved.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.[10]
-
Transfer: Transfer the filtrate to an autosampler vial for injection.
Protocol 2: LC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Standard HPLC or UHPLC System | Provides reliable and reproducible separation. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining the nonpolar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and is a mild acid to prevent Boc-cleavage.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 minutes | Ensures elution of all components from polar starting materials to nonpolar products. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Balances efficiency and stability; avoids excessive heat that could degrade the analyte. |
| Injection Vol. | 2 µL | Minimizes peak distortion and potential for column overload. |
| MS System | Single Quadrupole or High-Resolution (Q-TOF, Orbitrap) | Quadrupole for routine monitoring; HRMS for impurity identification. |
| Ionization Mode | ESI Positive | The piperidine nitrogen is basic and readily protonated. |
| Scan Range | 100 - 500 m/z | Covers the mass of the starting material, product, and expected fragments/impurities. |
| Key Ions (m/z) | 292.1/294.1 ([M+H]+), 236.1/238.1 ([M+H-C4H8]+), 192.1/194.1 ([M+H-Boc]+) | Specific ions for Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) to enhance sensitivity and selectivity. |
| Source Temp. | ≤ 120 °C | Minimizes thermal degradation and in-source fragmentation.[2] |
| Fragmentor/Cone | Lowest voltage giving stable signal | Reduces collision-induced dissociation in the source. |
Chapter 2: Performance Comparison - LC-MS vs. Alternatives
While LC-MS is the superior technique, other methods have niche roles. The choice of analytical technique should be driven by the specific question you need to answer.[11]
Comparative Analysis of Techniques
| Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| LC-MS | Chromatographic separation followed by mass-based detection. | Mod. | High | Quantitative & Structural | Unmatched sensitivity and selectivity; provides molecular weight information. | High capital and maintenance costs; susceptible to matrix effects.[12] |
| GC-MS (Gas Chromatography-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | Mod. | High | Quantitative & Structural | Excellent for volatile, thermally stable compounds. | Unsuitable for this analyte. High temperatures in the injector would cause immediate decomposition of the Boc group.[2] |
| NMR (Nuclear Magnetic Resonance) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Slow | High | Quantitative & Definitive | Provides unambiguous structural confirmation; non-destructive.[11] | Low sensitivity; requires relatively pure samples and larger sample amounts; not ideal for trace impurity analysis. |
| TLC (Thin-Layer Chromatography) | Differential partitioning of components on a plate. | Fast | Low | Qualitative/Semi-Quant. | Simple, rapid, and cost-effective for a quick check of reaction completion (e.g., consumption of starting material).[11] | Limited resolution and poor quantitative accuracy; relies on visual spot intensity. |
Decision Guide for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
For the comprehensive analysis of reaction mixtures containing this compound, LC-MS stands out as the most powerful and appropriate tool. Its strength lies in its ability to separate complex mixtures and provide sensitive, selective, and structurally relevant data for a thermally labile molecule. The primary challenge in method development is mitigating the cleavage of the Boc protecting group, which can be successfully managed by careful selection of a mild mobile phase (formic acid over TFA) and soft ionization source conditions. While techniques like TLC and NMR have important, complementary roles for rapid qualitative checks and definitive structural elucidation, respectively, LC-MS provides the robust, quantitative data essential for process development and quality control in a modern research environment.
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A Comparative Guide to the Synthetic Routes of Spiro-piperidine Compounds
The spiro-piperidine motif, a three-dimensional scaffold, has garnered significant attention in medicinal chemistry. Its rigid structure allows for a precise presentation of substituents in three-dimensional space, enhancing interaction with biological targets and improving pharmacokinetic profiles. This guide provides an in-depth comparison of three prominent synthetic strategies for accessing these valuable compounds: Ring-Closing Metathesis (RCM), [3+2] Cycloaddition, and Asymmetric Organocatalytic Cascade Reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal route for their specific drug discovery and development needs.
Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy
Ring-Closing Metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and spirocyclic systems, including spiro-piperidines.[1][2] The reaction, catalyzed by ruthenium complexes such as Grubbs catalysts, involves the intramolecular redistribution of carbon-carbon double bonds to form a new ring.[3][4]
Mechanistic Rationale
The catalytic cycle of RCM, as elucidated by Chauvin, Grubbs, and Schrock, begins with the reaction of a ruthenium carbene catalyst with one of the terminal alkenes of a diene substrate. This forms a new ruthenium alkylidene and releases a volatile alkene (e.g., ethylene). This new metal carbene then reacts intramolecularly with the second alkene moiety to form a metallacyclobutane intermediate. Cleavage of this intermediate in a retro-[2+2] cycloaddition fashion yields the desired cyclic alkene product and regenerates the ruthenium carbene catalyst, which can then enter another catalytic cycle. The choice of catalyst (first, second, or third generation Grubbs or Hoveyda-Grubbs catalysts) can significantly impact the reaction's efficiency, functional group tolerance, and stereoselectivity.[3][5]
Experimental Protocol: Synthesis of a 2-Spiropiperidine Derivative
This protocol describes the synthesis of a 2-spiropiperidine moiety from a dihydropyridone precursor, as reported by Gantasala et al. (2023).[6][7]
Step 1: Synthesis of the Diene Precursor
To a solution of dihydropyridone (1.0 mmol) in dichloromethane (8.0 mL) cooled to -78 °C under an argon atmosphere, allyltributylstannane (5.0 mmol) is added, followed by the dropwise addition of triflic anhydride (2.0 mmol). The reaction mixture is stirred at -78 °C for 3 hours. Upon completion, the reaction is quenched by the addition of 1 M NaOH. After stirring for 30 minutes, the layers are separated, and the organic phase is washed, dried, and concentrated to yield the gem-bis-alkenyl intermediate.
Step 2: Ring-Closing Metathesis
The crude gem-bis-alkenyl intermediate is dissolved in anhydrous and degassed toluene. Grubbs' first-generation catalyst (2-5 mol%) is added, and the reaction mixture is stirred at room temperature under a nitrogen atmosphere for 5 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-piperidine product.[8]
Performance and Limitations
RCM offers excellent functional group tolerance and is effective for the synthesis of various spiro-piperidine ring sizes.[1] Yields are often high, as demonstrated in the synthesis of 3,3'-spiro pentacyclo-oxindole, which achieved a 92% yield.[8] However, the cost and air-sensitivity of the ruthenium catalysts can be a drawback. Furthermore, the removal of residual ruthenium from the final product is a critical consideration in pharmaceutical applications.[9]
[3+2] Cycloaddition: A Convergent Approach to Spiro-heterocycles
The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a highly efficient method for the construction of five-membered heterocyclic rings.[10][11] In the context of spiro-piperidine synthesis, this reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile to form the spiro-pyrrolidine or piperidine ring system.[12][13]
Mechanistic Insights
Azomethine ylides are 1,3-dipoles that can be generated from the condensation of an α-amino acid with an aldehyde or ketone. In a three-component reaction, a cyclic amine, an aldehyde, and an olefinic oxindole can be combined to generate the spiro-piperidine scaffold in a single step.[14][15] The reaction proceeds through the formation of an iminium ion from the cyclic amine and aldehyde, which then deprotonates to form the azomethine ylide. This ylide then undergoes a concerted or stepwise cycloaddition with the olefinic dipolarophile. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates, catalyst, and reaction conditions.[12]
Experimental Protocol: Three-Component Synthesis of a Spirooxindole-pyrrolidine
The following is a general procedure for the one-pot, three-component synthesis of spirooxindole-pyrrolidines, as reported by Zhang et al. (2022).[14][15]
A mixture of a cyclic amine (e.g., tetrahydroisoquinoline, 1.3 mmol), an aryl aldehyde (1.1 mmol), an olefinic oxindole (1.0 mmol), and a Brønsted acid catalyst (e.g., benzoic acid, 0.5 equiv) in ethanol is subjected to microwave irradiation at 125 °C for 30 minutes. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired spirooxindole-pyrrolidine product.
Performance and Limitations
This method offers high atom economy and synthetic efficiency by constructing complex molecules in a single step from readily available starting materials.[14] The reaction often proceeds with high diastereoselectivity.[15] However, the regioselectivity can sometimes be an issue, and the scope of the reaction may be limited by the stability and reactivity of the in-situ generated azomethine ylide.[12]
Asymmetric Organocatalytic Cascade Reactions: Accessing Enantiopure Spiro-piperidines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methodologies. Organocatalysis, utilizing small chiral organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spiro-piperidines.[16][17] Chiral phosphoric acids and squaramides are prominent examples of organocatalysts used in these transformations.[18][19][20]
Mechanistic Principles
Asymmetric organocatalytic reactions often proceed through a cascade or domino sequence, where multiple bond-forming events occur in a single pot.[18][21] For example, a chiral squaramide catalyst can facilitate an aza-Michael/Michael cyclization cascade.[18][22][23] The catalyst activates the substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. The bifunctional nature of many organocatalysts, possessing both Brønsted acid and Brønsted base functionalities, is key to their ability to control the reaction pathway and stereoselectivity.[18]
Experimental Protocol: Enantioselective Synthesis of a Spiro-oxindole Piperidin-2-one
This protocol is based on the work of Wang et al. (2020) for the synthesis of spiro-oxindole piperidin-2-one derivatives.[18]
To a solution of an α,β-unsaturated ester and an N-Boc-protected aminomalonate in a suitable solvent (e.g., dichloromethane), a chiral squaramide catalyst (typically 10 mol%) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is then removed, and the crude product is purified by column chromatography to afford the enantioenriched spiro-oxindole piperidin-2-one.
Performance and Limitations
Organocatalytic cascade reactions provide a highly efficient route to enantiomerically enriched spiro-piperidines, often with excellent yields and stereoselectivities (up to >20:1 dr and 99% ee).[18][23] These reactions are typically performed under mild conditions and avoid the use of toxic heavy metals. However, catalyst loading can sometimes be high, and the optimization of reaction conditions to achieve high enantioselectivity can be challenging.
Quantitative Comparison of Synthetic Routes
| Parameter | Ring-Closing Metathesis (RCM) | [3+2] Cycloaddition | Asymmetric Organocatalytic Cascade |
| Typical Yields | 80-95%[6][8] | 60-85%[14] | 85-99%[18][23] |
| Stereoselectivity | Generally substrate-dependent, can be high. | Often high diastereoselectivity.[14][15] | Excellent diastereo- and enantioselectivity (up to >20:1 dr, >99% ee).[18][23] |
| Key Reagents | Grubbs or Hoveyda-Grubbs catalysts.[3][5] | Azomethine ylide precursors (amino acids, aldehydes).[10][12] | Chiral organocatalysts (e.g., squaramides, phosphoric acids).[18][20] |
| Reaction Conditions | Mild (room temperature to reflux).[8] | Mild to moderate (room temperature to microwave heating).[14] | Mild (often room temperature).[18] |
| Advantages | High functional group tolerance, versatile for different ring sizes.[1] | High atom economy, convergent synthesis.[14] | Access to highly enantioenriched products, metal-free.[16] |
| Limitations | Cost and sensitivity of catalysts, potential for metal contamination.[9] | Limited to 5-membered ring formation in many cases, potential regioselectivity issues.[12] | Catalyst loading can be high, optimization can be challenging. |
Conclusion
The synthesis of spiro-piperidine compounds is a dynamic field of research with a diverse array of available methodologies. Ring-Closing Metathesis offers a robust and versatile approach with high yields, while [3+2] cycloaddition reactions provide a highly convergent and atom-economical pathway. For the synthesis of enantiomerically pure spiro-piperidines, which are of paramount importance in drug discovery, asymmetric organocatalytic cascade reactions represent the state-of-the-art, delivering exceptional levels of stereocontrol. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and practical considerations such as cost and scalability. This guide provides the foundational knowledge for researchers to make an informed decision and accelerate their drug discovery and development programs.
Visualizing the Synthetic Workflows
Caption: Workflow for Spiro-piperidine Synthesis via RCM.
Caption: Workflow for Asymmetric Organocatalytic Synthesis.
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A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Pathways Utilizing Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a versatile reagent for the introduction of a sterically hindered piperidine moiety. We will objectively evaluate its synthetic pathways, compare its performance in key applications against viable alternatives, and provide detailed experimental protocols to support your research endeavors.
Introduction: The Significance of the 4-Methyl-4-substituted Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceuticals and bioactive natural products. The introduction of substituents at the 4-position allows for the exploration of chemical space and the fine-tuning of pharmacological properties. Specifically, the gem-disubstituted 4-methyl-4-substituted piperidine scaffold offers a unique combination of steric hindrance and conformational rigidity, which can be advantageous in designing ligands with high selectivity and improved metabolic stability. This compound serves as a key building block for accessing this valuable scaffold, enabling its incorporation into a diverse range of molecular architectures.
Synthesis of this compound: A Validated Two-Step Approach
A robust and reproducible synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available N-Boc-4-piperidone. This pathway involves a Grignard reaction to introduce the methyl group, followed by the conversion of the resulting hydroxymethyl group to a bromomethyl group.
Step 1: Synthesis of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
The initial step involves the nucleophilic addition of a methyl group to the ketone of N-Boc-4-piperidone. The use of a Grignard reagent, such as methylmagnesium bromide, provides a high-yielding and straightforward method to obtain the tertiary alcohol precursor.
Caption: Synthesis of the alcohol precursor.
Experimental Protocol: Synthesis of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, is typically obtained in high purity and can be used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-piperidone | Commercially Available |
| Reagent | Methylmagnesium bromide | Commercially Available |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Temperature | 0 °C to room temperature | - |
| Reaction Time | 2 hours | - |
| Yield | >95% | [1] |
| Purity | High (often used directly) | [1] |
Step 2: Conversion of the Hydroxymethyl Group to a Bromomethyl Group
The transformation of the tertiary alcohol to the corresponding bromide is a critical step. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a reliable method for this conversion under mild conditions.
Caption: Bromination via the Appel reaction.
Experimental Protocol: Synthesis of this compound
-
To a solution of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Comparative Analysis: Validation in Key Synthetic Applications
The utility of this compound is best demonstrated in its application as an alkylating agent. We will compare its performance against a common alternative, the corresponding tosylate, in the context of N-alkylation.
Application 1: N-Alkylation of Heterocycles
A frequent application of this reagent is the introduction of the substituted piperidine motif onto a nitrogen-containing heterocycle, such as an indole.
Caption: General workflow for spiro-oxindole synthesis.
Comparative Strategies for Spiro-piperidine Synthesis
| Strategy | Description | Advantages | Disadvantages | References |
| Intramolecular Alkylation (using the title compound) | Alkylation of a suitable precursor followed by an intramolecular cyclization. | Modular approach, allows for late-stage spirocyclization. | Can require multiple steps. | [2] |
| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor containing the piperidine and the ring to be formed. | Powerful for forming various ring sizes. | Requires a metal catalyst, diene precursors may not be readily available. | [3] |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to construct the spiro-pyrrolidine ring onto a piperidine core. | High degree of stereocontrol. | Often specific for the synthesis of spiro-pyrrolidines. | [3] |
| Pictet-Spengler Reaction | Intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone. | Forms the piperidine ring and the spiro-junction in one step. | Limited to the synthesis of specific spiro-tetrahydroisoquinoline systems. |
Trustworthiness: The choice of synthetic strategy for spiro-piperidines is highly dependent on the desired target structure. The use of this compound offers a reliable and modular approach, particularly for the synthesis of spirocycles where the piperidine is attached to a heteroatom.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the introduction of the sterically demanding 4-methyl-4-substituted piperidine moiety. Its synthesis is straightforward, and it demonstrates reliable reactivity in key applications such as N-alkylation and the construction of spirocyclic systems. While the corresponding tosylate offers advantages in terms of reactivity for N-alkylation, the bromide remains a robust and commercially available option. The continued development of novel synthetic methodologies will undoubtedly expand the utility of this and related building blocks in the pursuit of new therapeutic agents.
References
- Verniest, G., et al. (2008). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 64(25), 5963-5972.
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Molecules. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. [Link]
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Bentham Science. (2023). Synthesis of Spiro-oxindoles (Spiroindolones) via Oxidative Ring Contraction Approach. [Link]
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NIH National Library of Medicine. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
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Royal Society of Chemistry. (2012). Strategies for the enantioselective synthesis of spirooxindoles. [Link]
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MDPI. (2019). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]
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Royal Society of Chemistry. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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Chem-Impex. N-Boc-4-piperidinemethanol. [Link]
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ResearchGate. (2016). Three-component synthesis of spirooxindoles 4a-4g. [Link]
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White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. [Link]
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NIH National Library of Medicine. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. [Link]
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BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]
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ResearchGate. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]
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MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
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MDPI. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
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NIH National Library of Medicine. (2021). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]
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Cenmed Enterprises. Tert Butyl 4 (Bromomethyl) 4 Methylpiperidine 1 Carboxylate. [Link]
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Atlantis Press. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
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ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
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A Senior Application Scientist's Guide to the Large-Scale Synthesis of a Key Piperidine Intermediate: A Cost-Effectiveness Analysis of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of building blocks for large-scale synthesis is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides an in-depth comparative analysis of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate , a valuable intermediate for introducing the gem-disubstituted piperidine motif, against its primary synthetic alternatives. This document is intended to provide objective, data-supported insights to inform your process development and manufacturing decisions.
The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can enhance potency, selectivity, and pharmacokinetic properties. The choice of how to activate the C4-methyl group for subsequent nucleophilic substitution is a pivotal step in any synthetic campaign. Here, we dissect the common pathways, focusing on the conversion of a key alcohol precursor to either the target bromide or its sulfonate ester counterparts.
Executive Summary: The Bromide vs. Sulfonate Dilemma
The central choice in the large-scale synthesis of this key intermediate lies in the activation of the hydroxyl group of the common precursor, Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate . The two primary strategies involve converting the alcohol to a better leaving group: a bromide or a sulfonate ester (tosylate or mesylate).
While sulfonate esters like tosylates are often considered superior leaving groups in classical organic synthesis, the sterically hindered neopentyl-like structure of our substrate introduces nuances. Research indicates that for S(_N)2 reactions on these sterically encumbered centers, bromide can be a more reactive leaving group than tosylate [1][2][3][4]. This counterintuitive finding is critical for large-scale production, where reaction times and throughput are paramount.
This guide will demonstrate that while the tosylation route offers advantages in terms of crystalline intermediates and potentially less corrosive reagents, the bromination pathway often presents a more cost-effective and time-efficient solution for large-scale production , provided that the process is well-controlled.
Synthetic Workflow Overview
The synthesis of these key intermediates originates from a common precursor, which is then divergently converted to the bromide or sulfonate esters.
Caption: General synthetic workflow from a common precursor to the final product.
In-Depth Analysis of Synthetic Routes
Part 1: Synthesis of the Common Precursor
The common precursor for both routes is Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate . The synthesis of this intermediate on a large scale is a multi-step process that requires careful optimization. A common route starts from N-Boc-4-piperidone.
Experimental Protocol: Large-Scale Synthesis of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
-
Grignard Reaction: To a solution of methylmagnesium bromide (1.2 equivalents) in a suitable solvent such as THF/Toluene at 0°C, a solution of N-Boc-4-piperidone (1.0 equivalent) in THF is added dropwise, maintaining the temperature below 10°C. The reaction is stirred until complete conversion is observed by HPLC.
-
Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
-
Hydroboration-Oxidation (Alternative to Grignard): An alternative route involves the synthesis of Tert-butyl 4-methylene-piperidine-1-carboxylate followed by hydroboration-oxidation to yield the primary alcohol. This can sometimes offer better control and avoid the challenges of large-scale Grignard reactions.
Part 2: Activation of the Hydroxyl Group
This is the critical divergent step where the cost-effectiveness of the two approaches is determined.
Route A: Bromination to this compound
This route directly converts the primary alcohol to the corresponding bromide, a reactive electrophile for subsequent substitutions.
Experimental Protocol: Kilogram-Scale Bromination
-
Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) and cooled to 0°C.
-
Reagent Addition: A solution of phosphorus tribromide (PBr₃, 0.4-0.5 equivalents) in the same solvent is added dropwise, maintaining the internal temperature below 5°C. Alternatively, a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) can be used.
-
Reaction Monitoring: The reaction is stirred at 0-5°C and monitored by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: The reaction is slowly quenched with a cold, saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated in vacuo. The crude product is often used directly or can be purified by crystallization or silica gel chromatography if necessary.
Caption: Workflow for the large-scale bromination of the precursor alcohol.
Route B: Tosylation to Tert-butyl 4-(tosyloxymethyl)-4-methylpiperidine-1-carboxylate
This route converts the alcohol to a tosylate, which is also an excellent leaving group. A similar process can be followed using methanesulfonyl chloride (MsCl) to generate the mesylate.
Experimental Protocol: Kilogram-Scale Tosylation
-
Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable solvent such as DCM, toluene, or pyridine. A base, typically triethylamine (TEA, 1.5-2.0 equivalents) or pyridine (used as solvent), is added.
-
Reagent Addition: The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl, 1.1-1.2 equivalents) is added portion-wise, keeping the temperature below 10°C.
-
Reaction Monitoring: The mixture is stirred, often allowing it to warm to room temperature, until the reaction is complete as monitored by HPLC (typically 4-12 hours).
-
Workup and Isolation: The reaction is quenched with water. The organic layer is separated and washed sequentially with dilute HCl (to remove excess base), water, and brine. The organic phase is then dried and concentrated. The tosylate is often a crystalline solid and can be easily purified by recrystallization.
Caption: Workflow for the large-scale tosylation of the precursor alcohol.
Comparative Analysis: Bromide vs. Tosylate
| Metric | This compound | Tert-butyl 4-(tosyloxymethyl)-4-methylpiperidine-1-carboxylate | Analysis |
| Estimated Large-Scale Cost | Lower | Higher | The primary cost driver is the activating agent. Brominating agents like PBr₃ are generally less expensive on a molar basis than TsCl. The higher molecular weight of the tosyl group also means more mass is added that is not part of the final product, impacting atom economy. |
| Typical Yield | 85-95% | 90-98% | Tosylation often proceeds with slightly higher and more consistent yields, especially on a smaller scale. However, optimized bromination protocols can also achieve excellent yields. |
| Reaction Time (Cycle Time) | Shorter (2-4 hours) | Longer (4-12 hours) | Bromination reactions are typically faster, leading to shorter cycle times and increased plant throughput, a significant advantage in large-scale manufacturing[2][3]. |
| Reactivity of Product | Higher | Lower | For sterically hindered neopentyl-like systems, the bromide is often more reactive in subsequent S(_N)2 reactions than the tosylate[1][2][3][4]. This can lead to faster downstream reactions and potentially lower energy costs. |
| Purification & Handling | Can be challenging (often an oil) | Easier (often a crystalline solid) | Tosylates are frequently crystalline, which greatly simplifies purification by recrystallization, avoiding costly and time-consuming chromatography on a large scale. |
| Safety & Environmental | Higher Hazard Reagents | Lower Hazard Reagents | PBr₃ is highly corrosive and reacts violently with water. CBr₄/PPh₃ generates triphenylphosphine oxide as a byproduct, which can be difficult to remove. TsCl is a corrosive solid, and pyridine is a flammable, toxic solvent. |
| Waste Stream | Phosphoric acid byproducts, bromide salts. Triphenylphosphine oxide if CBr₄/PPh₃ is used. | Triethylammonium tosylate or pyridinium tosylate salts. | Both processes generate salt byproducts that require treatment. The choice of workup procedure significantly impacts the volume and nature of the aqueous waste. |
| Scalability | Good, with proper engineering controls for reagent handling and temperature management. | Excellent , generally more straightforward to scale due to less exothermic reactions and easier product isolation. | The tosylation route is often considered more "process-friendly" due to the nature of the reagents and the crystalline product. However, with robust engineering, bromination is highly scalable. |
Conclusion and Recommendations
The choice between using this compound and its tosylate or mesylate alternatives is a nuanced decision that depends on the specific priorities of the manufacturing campaign.
-
For campaigns where raw material cost and plant throughput are the primary drivers, the bromination route is often superior. The lower cost of brominating agents and significantly shorter reaction times can lead to substantial cost savings on a large scale. The higher reactivity of the resulting bromide can also accelerate downstream processes.
-
For campaigns where process robustness, ease of purification, and minimizing the handling of highly corrosive reagents are prioritized, the tosylation (or mesylation) route is an excellent choice. The crystalline nature of the tosylate intermediate is a major advantage for achieving high purity without chromatography, which is a significant bottleneck in large-scale synthesis.
Final Recommendation: For a well-established, high-volume manufacturing process, investing in the engineering controls required for the bromination route is likely to yield the most cost-effective outcome. For earlier-stage development or campaigns where process simplicity is paramount, the tosylation route provides a reliable and highly scalable alternative.
References
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Jerman, S., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
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Jerman, S., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Semantic Scholar. [Link]
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Jerman, S., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
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Jerman, S., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ResearchGate. [Link]
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Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]
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McKinsey & Company. (2024). Decarbonizing API manufacturing: Unpacking the cost and regulatory requirements. [Link]
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University of Pennsylvania. (2025). Large Volume Active Pharmaceutical Ingredient (API) Production. [Link]
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Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]
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Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Ouchi, A., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. [Link]
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Li, F., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports. [Link]
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reactivity comparison between bromomethyl and other leaving groups on a piperidine scaffold
An In-Depth Guide to the Reactivity of Bromomethyl and Other Leaving Groups on a Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties. Functionalization of the piperidine nitrogen is a critical step in the synthesis of new chemical entities, often involving a nucleophilic substitution reaction. The efficiency of this crucial bond-forming step is profoundly dictated by the nature of the leaving group attached to the electrophilic carbon.
This guide offers a detailed comparative analysis of the bromomethyl group versus common sulfonate esters—tosylate, mesylate, and triflate—as leaving groups on a piperidine scaffold. We will explore the theoretical underpinnings of their reactivity, present a framework for their experimental comparison, and discuss the practical implications for synthetic strategy.
The Decisive Role of the Leaving Group in SN2 Reactions
The functionalization of an N-methyl piperidine derivative often proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this single, concerted step, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the leaving group.
The rate of this reaction is highly dependent on the leaving group's ability to depart with the electron pair from its former bond.[1] A "good" leaving group must be stable in its anionic form after it has been displaced.[2] This stability is directly related to its basicity; weaker bases are better leaving groups because they are less inclined to share their electron pair.[2][3][4] Consequently, the conjugate acids of good leaving groups are strong acids.[5]
The Contenders: A Comparative Overview
We will evaluate four commonly used leaving groups, each with distinct electronic properties that govern its reactivity.
-
Bromomethyl (-CH₂Br): A frequently used functional group where the bromide ion (Br⁻) serves as the leaving group. As the conjugate base of a strong acid (HBr, pKa ≈ -9), bromide is a good leaving group.[2]
-
Mesylate (-OMs): An excellent leaving group derived from methanesulfonic acid. The resulting mesylate anion is highly stabilized by resonance, which delocalizes the negative charge across the three oxygen atoms of the sulfonate group.[6][7]
-
Tosylate (-OTs): Similar to the mesylate, the tosylate group is also an outstanding leaving group. The p-toluenesulfonate anion benefits from the same resonance stabilization as the mesylate, with the aromatic ring providing additional electronic effects.[6][7]
-
Triflate (-OTf): Widely regarded as one of the best leaving groups in organic synthesis.[8] The triflate anion (trifluoromethanesulfonate) is exceptionally stable due to both resonance delocalization and the powerful electron-withdrawing inductive effect of the three fluorine atoms.[8][9]
Caption: The piperidine scaffold attached to the electrophilic carbon bearing the different leaving groups.
Reactivity Hierarchy: A Data-Driven Comparison
The stability of the leaving group anion directly correlates with its reactivity in SN2 reactions. The established order of reactivity is:
Triflate > Tosylate ≈ Mesylate > Bromide
This hierarchy can be quantified by examining the pKa of the conjugate acid of each leaving group and their relative reaction rates. A lower pKa signifies a more stable conjugate base and thus a better leaving group.
| Leaving Group | Anion Structure | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (approx.) |
| Triflate | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[8] | 56,000[5] |
| Tosylate | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5[8] | 0.7[5] |
| Mesylate | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[8] | 1 |
| Bromide | Br⁻ | Hydrobromic Acid | ~ -9[2] | 0.001[5] |
Note: Relative rates are normalized to the mesylate group and can vary based on substrate, nucleophile, and solvent conditions.
The data unequivocally demonstrates the superior reactivity of the triflate group, which is orders of magnitude greater than the other sulfonates and the bromide.[8] While bromide is a competent leaving group, the sulfonate esters offer significantly enhanced reactivity.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate these differences, a well-controlled kinetic study is essential. This protocol provides a robust framework for comparing the reaction rates of N-functionalized piperidines with a model nucleophile.
Objective: To determine the relative rates of nucleophilic substitution for N-(bromomethyl)piperidine, N-(mesyloxymethyl)piperidine, N-(tosyloxymethyl)piperidine, and N-(triflyloxymethyl)piperidine with sodium azide.
Methodology Workflow:
Caption: A three-part experimental workflow for the comparative analysis of leaving group reactivity.
Detailed Step-by-Step Procedure:
-
Synthesis of Precursors:
-
Begin with a common starting material, N-(hydroxymethyl)piperidine.
-
Synthesize the four required substrates:
-
N-(bromomethyl)piperidine: Treat with a brominating agent like phosphorus tribromide (PBr₃).
-
N-(tosyloxymethyl)piperidine: React with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).[9]
-
N-(mesyloxymethyl)piperidine: React with methanesulfonyl chloride (MsCl) and a base.
-
N-(triflyloxymethyl)piperidine: React with triflic anhydride (Tf₂O) at low temperature with a hindered base.
-
-
Purify each substrate thoroughly using column chromatography or recrystallization and confirm its identity and purity (>98%) by NMR and MS analysis.
-
-
Kinetic Experiment:
-
In four separate, temperature-controlled reaction vessels, prepare solutions of each substrate at an identical concentration (e.g., 0.1 M) in a dry, polar aprotic solvent such as acetonitrile.[10]
-
Add an internal standard to each vessel for accurate quantification.
-
Equilibrate the vessels to the desired reaction temperature (e.g., 25.0 °C).
-
Initiate all four reactions simultaneously by adding an equimolar amount of a standardized sodium azide (NaN₃) solution.
-
At predetermined time intervals, withdraw an aliquot from each reaction and immediately quench it (e.g., by diluting into a cold solvent mixture) to stop the reaction.
-
-
Analysis and Data Interpretation:
-
Analyze each quenched aliquot using a calibrated HPLC or GC-MS method to determine the concentration of the starting material and the azide product.
-
For each of the four reactions, plot the concentration of the product formed versus time.
-
Determine the initial rate for each reaction by calculating the slope of the linear portion of the curve.
-
Calculate the relative reactivity by normalizing the rates for the bromide, tosylate, and triflate to the rate of the mesylate reaction.
-
Scientific Integrity & Rationale
-
Expertise - Causality Behind Choices: The selection of a polar aprotic solvent like acetonitrile is deliberate; it effectively solvates the counter-ion (Na⁺) but poorly solvates the nucleophile (N₃⁻), preserving its reactivity.[10] Strict temperature control is paramount, as reaction rates are exponentially dependent on temperature. The use of an internal standard is a cornerstone of quantitative analytical chemistry, correcting for any variations in sample injection or detector response.
-
Trustworthiness - A Self-Validating System: This protocol's strength lies in its parallel design. By running all reactions simultaneously under identical conditions, any systematic errors (e.g., temperature fluctuations, timing inaccuracies) affect all datasets equally. This makes the relative comparison of rates highly reliable and internally consistent. The high purity of the starting materials is a critical prerequisite for obtaining clean, interpretable kinetic data.
Conclusion and Practical Implications for Drug Development
The experimental results will invariably confirm the theoretically predicted reactivity hierarchy: triflate is the most reactive, followed by the tosylate and mesylate, with bromide being the least reactive of this set.
This understanding has direct, practical implications for the medicinal chemist:
-
Bromomethyl Group: A cost-effective and reliable choice for reactions with potent nucleophiles or when reaction conditions can be pushed (e.g., elevated temperatures) without compromising the integrity of the molecule.
-
Mesylate and Tosylate Groups: These are the workhorses of medicinal chemistry, offering a significant boost in reactivity over halides.[5] They enable reactions to proceed under milder conditions, which is crucial when working with sensitive, late-stage intermediates. The choice between them is often based on the physical properties of the intermediate (tosylates are often more crystalline) and cost.
-
Triflate Group: This "super" leaving group is reserved for the most challenging transformations, such as reactions with very weak nucleophiles or when extremely low temperatures are required to control selectivity.[8][9] Its high cost and sometimes limited stability are key considerations.
By mastering the principles of leaving group reactivity, researchers can make informed, strategic decisions in the design of synthetic routes. This ability to select the right tool for the job—balancing reactivity, stability, and cost—is fundamental to accelerating the discovery and development of new therapeutic agents.
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7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. KPU Pressbooks. [Link]
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What is the significance of the "leaving group" in an SN2 reaction? (2018). Reddit. [Link]
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SN2 Leaving Group Ability and Nucleophilicity. (2020). Total Organic Chemistry. [Link]
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Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Chemistry Stack Exchange. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS No. 1363383-33-8), a key building block in pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental health. The procedures outlined below are grounded in established chemical safety principles and regulatory frameworks, designed to provide a self-validating system for waste management in a professional laboratory setting.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's intrinsic hazards. This dictates its classification as hazardous waste and the specific handling protocols required.
Chemical Identity
Proper identification is crucial for accurate labeling and waste stream segregation.
| Identifier | Value |
| Chemical Name | This compound[1] |
| Common Synonyms | 1-Boc-4-(bromomethyl)-4-methylpiperidine |
| CAS Number | 1363383-33-8[1][2] |
| Molecular Formula | C₁₂H₂₂BrNO₂[1][2] |
| Molecular Weight | 292.22 g/mol [1][2] |
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the compound's risks.
| GHS Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | |
| Skin Corrosion/Irritation (Category 1B/1C) | H314: Causes severe skin burns and eye damage[1][2] |
Causality of Hazard Classification: The primary hazards—acute oral toxicity and severe skin/eye corrosivity—mandate that this compound be managed as a regulated hazardous material. The presence of a carbon-bromine bond further classifies it as a halogenated organic compound .[3] This is a critical distinction, as halogenated waste streams require specific disposal pathways, often involving high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins. Under the Resource Conservation and Recovery Act (RCRA), while not explicitly listed by name, its hazardous characteristics require it to be managed under federal and state hazardous waste regulations.[4]
Core Principles for Compliant Disposal
Before detailing the step-by-step procedure, it is essential to understand the guiding principles of modern laboratory waste management. The most effective approach follows a four-tiered hierarchy.[5]
-
Source Reduction & Pollution Prevention : The best practice is to minimize waste generation. This includes ordering only the necessary quantities of the chemical and modifying experiments to use smaller scales.[5][6]
-
Segregation at the Source : Never mix hazardous waste with non-hazardous waste.[6] Crucially, halogenated organic waste must be kept separate from non-halogenated organic waste streams to ensure proper final disposal.[7][8]
-
Point-of-Generation Management : Waste must be accumulated at or near its point of generation, under the control of laboratory personnel, in what is often termed a "Satellite Accumulation Area".[4][5]
-
Proper Disposal : The final step, conducted through certified channels, ensures the waste is treated in a way that neutralizes its hazards and minimizes environmental impact.
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for handling and disposing of this compound and its associated waste.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Given the compound's corrosive nature, robust personal protection is non-negotiable.[9][10]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause severe burns.[11] |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and dust, preventing serious eye damage.[10] |
| Body Protection | A lab coat and closed-toe shoes are mandatory. | To protect skin from accidental spills. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[10] | To avoid inhalation of any dust or aerosols. |
Step 2: Waste Collection and Containerization
Proper containment is key to safe storage and transport. All waste containers must be in good condition, compatible with the chemical, and feature a secure, leak-proof closure.[4]
-
Unused or Expired Solid Chemical :
-
If possible, keep the chemical in its original, clearly labeled container.
-
If transferring is necessary, use a new, clean container made of compatible material (e.g., glass or high-density polyethylene).
-
Affix a "Hazardous Waste" label immediately.
-
-
Contaminated Solid Waste :
-
This stream includes items such as used gloves, weigh boats, and contaminated absorbent pads.
-
Collect these materials in a designated, durable plastic bag or a wide-mouth container.
-
Label the container as "Hazardous Waste" and list all contents, including "this compound contaminated debris".[12]
-
-
Liquid Waste (Solutions and Rinsate) :
-
If the compound is in a solvent, the entire solution is classified as hazardous waste.
-
Collect in a dedicated, sealed container labeled for "Halogenated Organic Liquid Waste" .[8]
-
CRITICAL : Do not mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).[7][8]
-
Fill containers to no more than 90% capacity to allow for expansion.[12]
-
-
Empty Raw Material Containers :
-
A container that held this chemical is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[6]
-
The rinsate from this process is itself hazardous waste and MUST be collected in the "Halogenated Organic Liquid Waste" container.[6]
-
Once triple-rinsed, the original label on the container should be defaced, and it can then be disposed of as regular solid waste (e.g., broken glass box).[6]
-
Step 3: Labeling the Waste Container
Accurate and complete labeling is a legal requirement and essential for safety.
-
Use your institution's official hazardous waste tag.
-
Clearly write the words "Hazardous Waste" .
-
List the full, unabbreviated chemical name of every component in the container.
-
Estimate the percentage of each component.
-
Keep the container closed at all times except when actively adding waste.[8]
Step 4: Temporary Storage in a Satellite Accumulation Area
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area must be at or near the point of waste generation.
-
Ensure the use of secondary containment, such as a spill tray, to capture any potential leaks.[5]
Step 5: Arranging for Final Disposal
-
Laboratory personnel should never transport chemical waste outside of the lab.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[6]
-
Follow their specific procedures for requesting a collection.
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is vital.
-
Minor Spill (Contained within a fume hood and easily managed):
-
Ensure your PPE is adequate before addressing the spill.
-
Alert personnel in the immediate area.[9]
-
Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Carefully sweep or scoop the absorbed material into a designated container for contaminated solid waste.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label the waste container appropriately and arrange for disposal.
-
-
Major Spill (Outside of a fume hood, large quantity, or if you feel unsafe):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS/Safety Office for emergency response and cleanup.
-
Prevent entry into the affected area.
-
Disposal Decision Workflow
The following diagram illustrates the logical process for correctly segregating and containerizing waste derived from this compound.
Caption: Disposal workflow for this compound.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 15512811. Retrieved from [Link]
- Apollo Scientific. (2023, June 8). Safety Data Sheet: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
- MedChemExpress. (2025, December 7). Safety Data Sheet: tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
- LabSolu. (n.d.). This compound.
- TCI Chemicals. (n.d.). tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem Compound Summary for CID 11210451. Retrieved from [Link]
- Cenmed Enterprises. (n.d.). Tert Butyl 4 (Bromomethyl) 4 Methylpiperidine 1 Carboxylate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.
- BLDpharm. (n.d.). 158407-04-6|tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Smolecule. (n.d.). Buy tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- IOP Publishing. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
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A Comprehensive Guide to the Safe Handling of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Risks: Hazard Analysis
This compound is a halogenated organic compound. While specific toxicity data may be limited, its structural motifs suggest potential hazards that warrant a cautious approach. The presence of a bromomethyl group, a potential alkylating agent, is a primary concern. Alkylating agents can be reactive towards biological nucleophiles like DNA, which underscores the need for stringent safety measures.
Primary Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated by engineering or administrative controls.[6] A thorough hazard assessment is the first step in selecting the right PPE for your specific laboratory conditions.[7][8]
Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[3] | Nitrile gloves (double-gloving recommended). | Lab coat. | If not handled in a fume hood, a NIOSH-approved respirator is necessary.[9] |
| Running reactions and work-up | Chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Lab coat. | Work should be performed in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with appropriate cartridges. |
| Waste disposal | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The compound is a known eye irritant.[1][2] Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a best practice that provides an extra layer of protection in case the outer glove is compromised.
-
Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Due to the risk of respiratory irritation, all handling of the solid and its solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][4] This is a critical engineering control to minimize inhalation exposure.
Safe Handling Workflow
The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for a common laboratory procedure involving this compound. This protocol is designed to be self-validating by incorporating safety checks at each critical step.
Objective: To perform a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous solvent (e.g., DMF or ACN)
-
Stir bar
-
Round-bottom flask
-
Septum
-
Nitrogen/Argon line
-
Syringes and needles
-
TLC plates and chamber
-
Appropriate work-up and purification reagents and equipment
Procedure:
-
Preparation and Inert Atmosphere:
-
Safety Check: Ensure the chemical fume hood is functioning correctly.
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Assemble the reaction flask with a stir bar and septum.
-
Purge the flask with nitrogen or argon.
-
-
Reagent Addition:
-
Safety Check: Don all required PPE as outlined in the table above.
-
In the fume hood, weigh the required amount of this compound and the nucleophile into separate, dry containers.
-
Add the reagents to the reaction flask under a positive pressure of inert gas.
-
Using a dry syringe, add the anhydrous solvent to the flask.
-
-
Reaction Monitoring:
-
Safety Check: Ensure the reaction is stirring at an appropriate rate and the temperature is controlled.
-
Monitor the progress of the reaction by TLC.
-
When taking an aliquot for TLC, use a syringe and needle and quench the reaction mixture in a separate vial containing a suitable quenching agent.
-
-
Work-up and Purification:
-
Safety Check: Be aware of any potential exotherms during the quenching process.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly quench the reaction by adding an appropriate quenching solution.
-
Perform the extraction and subsequent purification steps (e.g., chromatography) in the fume hood.
-
-
Waste Disposal:
-
Safety Check: All waste, including contaminated gloves, TLC plates, and solvents, must be disposed of in properly labeled hazardous waste containers.[1]
-
Aqueous and organic waste streams should be segregated.
-
Halogenated and non-halogenated organic waste should be collected in separate containers.
-
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Don appropriate PPE , including a respirator, heavy-duty gloves, and a chemical-resistant apron.
-
Contain the spill using a chemical spill kit or absorbent material.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Report the incident to your institution's Environmental Health and Safety (EHS) office.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.).
- Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.).
- OSHA Regulations for Personal Protective Equipment - Facilities Management Insights. (n.d.).
- Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.).
- OSHA Standards for Personal Protective Equipment - Avetta. (n.d.).
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate - Apollo Scientific. (2023, June 8).
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 - PubChem. (n.d.).
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate-SDS-MedChemExpress. (2024, May 11).
- Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership. (n.d.).
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 - TCI Chemicals. (n.d.).
- Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.).
- Safe Handling of Chemicals - Environmental Health and Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID - PubChem. (n.d.).
- tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate - Apollo Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- OCCUPATIONAL HEALTH & SAFETY. (2007, June 2).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.).
- Management guidelines for preventing exposure to antineoplastics - PMC - PubMed Central. (2023, February 28).
- Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.).
- HANDLING OF HAZARDOUS DRUGS - B. Braun Vet Care. (n.d.).
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate - Sigma-Aldrich. (n.d.).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
